molecular formula C13H18N2O2 B1600599 tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 335030-36-9

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Katalognummer: B1600599
CAS-Nummer: 335030-36-9
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: HFYKFRBQZCCJRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYKFRBQZCCJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474141
Record name tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335030-36-9
Record name tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a heterocyclic scaffold of considerable interest in medicinal chemistry and drug development.[1][2] This nitrogen-containing bicyclic system is recognized as a "privileged scaffold" due to its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The compound of interest, this compound, incorporates this core structure with two key modifications: a dihydro-pyridine ring, which introduces conformational flexibility, and a tert-butoxycarbonyl (Boc) protecting group on the saturated nitrogen. The Boc group is a common feature in organic synthesis, employed to mask the reactivity of the amine during synthetic transformations.

This guide provides a comprehensive, multi-technique approach to the unequivocal structure elucidation of this molecule. As researchers and scientists, our goal is not merely to obtain data, but to build a self-validating analytical framework where each piece of spectroscopic evidence corroborates the others. We will explore the causality behind our experimental choices, demonstrating how a logical workflow integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy leads to an unambiguous structural assignment.

The Integrated Analytical Workflow

The definitive confirmation of a chemical structure is not the result of a single experiment but a confluence of complementary analytical techniques. Each method provides a unique piece of the structural puzzle. The logical flow of this process is critical for efficiency and accuracy.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr elucidation Final Structure Confirmed ms->elucidation Molecular Formula & Fragmentation ir->elucidation Functional Groups nmr->elucidation C-H Framework & Connectivity

Caption: Integrated workflow for synthesis, purification, and structural validation.

Mass Spectrometry (MS): The First Verification

Expertise & Experience: Mass spectrometry is the initial checkpoint post-synthesis. Its primary function is to confirm the molecular weight of the target compound, thereby validating that the desired reaction has occurred. For Boc-protected compounds, MS also provides a highly diagnostic fragmentation pattern that serves as a secondary confirmation of the structure.[7]

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution mass measurement allows for the determination of the elemental composition.

Data Interpretation & Validation

The molecular formula for this compound is C₁₃H₁₈N₂O₂.

Expected IonCalculated m/zInterpretation
[M+H]⁺251.1441The protonated molecular ion. Its accurate mass confirms the elemental composition C₁₃H₁₉N₂O₂⁺.
[M-C₄H₈+H]⁺195.0815Loss of isobutylene (56 Da) from the Boc group. This is a characteristic fragmentation for Boc-protected amines.[8]
[M-Boc+H]⁺151.0917Loss of the entire Boc group (100 Da), resulting in the protonated 1,2,3,4-tetrahydro-1,8-naphthyridine core.

The observation of the correct molecular ion peak alongside the characteristic loss of 56 and/or 100 Da provides strong evidence for the presence of the 1,8-naphthyridine core and the N-Boc group.[7][9]

G parent [M+H]⁺ m/z = 251.14 frag1 [M-C₄H₈+H]⁺ m/z = 195.08 parent->frag1 - 56 Da (isobutylene) frag2 [M-Boc+H]⁺ m/z = 151.09 parent->frag2 - 100 Da (Boc group)

Caption: Key fragmentation pathways for the target molecule in ESI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[10] For this molecule, the most crucial absorption is the carbonyl (C=O) stretch of the carbamate within the Boc group. Its presence and position in the spectrum are highly informative.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

Data Interpretation & Validation
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2980-2850Medium-StrongAliphatic C-H stretch (CH₂, CH₃)
~1700 Strong Carbamate C=O stretch (Key signal for Boc group) [11]
~1600MediumC=C and C=N stretches (Aromatic ring)
~1250 & ~1160StrongC-O and C-N stretches

The definitive, strong absorption band around 1700 cm⁻¹ is a hallmark of the Boc-carbamate carbonyl, corroborating the evidence from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol (¹H, ¹³C, and 2D NMR)
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: COSY, HSQC, and HMBC to establish correlations.

¹H NMR Data Interpretation

The ¹H NMR spectrum can be divided into three key regions:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3Doublet (d)1HH-7Aromatic proton adjacent to nitrogen, deshielded.
~7.4Doublet (d)1HH-5Aromatic proton ortho to the dihydro ring junction.
~7.0Doublet of Doublets (dd)1HH-6Aromatic proton coupled to both H-5 and H-7.
~3.8Triplet (t)2HH-2 (CH₂)Aliphatic protons adjacent to the carbamate nitrogen.
~2.8Triplet (t)2HH-4 (CH₂)Benzylic protons adjacent to the aromatic ring.
~2.0Multiplet (m)2HH-3 (CH₂)Aliphatic protons coupled to both H-2 and H-4.
~1.5 Singlet (s) 9H -C(CH₃)₃ Highly characteristic, intense singlet for the nine equivalent protons of the tert-butyl group. [13][14]
¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~155 C=O (Boc) Carbamate carbonyl carbon, deshielded.
~158, ~148, ~136, ~121, ~115Aromatic CarbonsCarbons of the pyridine ring.
~80 -C(CH₃)₃ (Boc) Quaternary carbon of the tert-butyl group.
~42C-2Aliphatic carbon adjacent to nitrogen.
~28C-4Benzylic carbon.
~28.5 -C(CH₃)₃ (Boc) Three equivalent methyl carbons of the tert-butyl group.[13]
~22C-3Aliphatic carbon.
2D NMR: Connecting the Pieces

While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We expect to see correlations between H-5, H-6, and H-7, confirming the aromatic spin system. Crucially, we will also see correlations between H-2, H-3, and H-4, validating the structure of the dihydro-pyridine ring.

Caption: Expected COSY correlations establishing proton spin systems.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the final structure together, as it shows correlations between protons and carbons over 2-3 bonds.

Key Expected HMBC Correlations:

  • Boc Group to Ring: A correlation from the Boc protons (~1.5 ppm) to the C-2 carbon (~42 ppm) and the Boc carbonyl carbon (~155 ppm) definitively links the protecting group to the N-1 position.

  • Ring Junction: A correlation from the aliphatic H-4 protons (~2.8 ppm) to the aromatic C-5 carbon (~121 ppm) and C-4a quaternary carbon proves the fusion of the two rings.

  • Aromatic Structure: Correlations from H-5 to C-7 and C-4, and from H-7 to C-5 and C-8a, confirm the pyridine ring structure.

G cluster_mol Boc_H Boc Protons (δ ~1.5) Boc_C Boc C=O (δ ~155) Boc_H->Boc_C 3J_CH C2 C-2 (δ ~42) Boc_H->C2 3J_CH H4 H-4 Protons (δ ~2.8) C5 C-5 (δ ~121) H4->C5 2J_CH H5 H-5 Proton (δ ~7.4) C7 C-7 (δ ~148) H5->C7 3J_CH

Caption: Critical HMBC correlations for assembling the molecular structure.

Conclusion

The structure elucidation of this compound is a systematic process of validation and cross-verification. Mass spectrometry confirms the molecular formula and the presence of the Boc group through its characteristic fragmentation. Infrared spectroscopy provides rapid confirmation of the key carbamate functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecular framework, allowing for the unambiguous assignment of every proton and carbon. By following this integrated analytical workflow, researchers can ensure the scientific integrity of their work, providing a solid foundation for further studies in drug development and medicinal chemistry.

References

  • BenchChem Technical Support Team. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
  • BenchChem. (n.d.). tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.
  • BenchChem. (2025). crystal structure analysis of 7-Methyl-1,8-naphthyridin-2-amine. BenchChem.
  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Various Authors. (n.d.). Structures of 1,8-naphthyridine, the sites for structure diversification under SAR1 and SAR2 are highlighted by the colored structures. ResearchGate. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Ortega, J. A., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health (NIH). [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

  • Various Authors. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • Various Authors. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Collins, S., et al. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC. [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Paudler, W. W., & Kress, T. J. (n.d.). THE NAPHTHYRIDINES. Wiley. [Link]

  • Various Authors. (n.d.). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. National Institutes of Health (NIH). [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

  • Grafiati. (2025). Journal articles: '8-naphthyridines'. Grafiati. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. [Link]

  • SpectraBase. (n.d.). tert-Butyl 2-(4-benzyloxyphenyl)-3,4-dihydropyridine-1(2H)-carboxylate. SpectraBase. [Link]

Sources

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its structural versatility and inherent reactivity have allowed for the generation of a vast library of derivatives exhibiting a broad spectrum of biological activities.[1][2] These compounds have shown significant potential in therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[2][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of 1,8-naphthyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and key experimental methodologies for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has focused on the development of 1,8-naphthyridine derivatives as potent anticancer agents.[2][5][6] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the breast, cervix, leukemia, and prostate.[7][8]

Mechanism of Action: Inhibition of Topoisomerase II and Beyond

A primary mechanism underlying the anticancer effects of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[5][8] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptosis. The clinical trial candidate vosaroxin is a notable example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[8]

Beyond topoisomerase II inhibition, other mechanisms may contribute to the anticancer profile of these compounds. Evidence suggests that certain derivatives can induce apoptosis through alternative pathways and may also exhibit anti-inflammatory properties that are increasingly linked to cancer progression.[5][9]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of 1,8-naphthyridine derivatives is intricately linked to their substitution patterns. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have highlighted the importance of specific structural features for anticancer activity.[8] Key findings include:

  • The C-1 NH and C-4 carbonyl groups of the naphthyridine ring are critical for cytotoxicity.[8]

  • The nature and position of substituents on the C-2 phenyl ring significantly influence activity.[8]

  • Modifications at the C-3 position, often introducing carboxamide moieties, have yielded compounds with potent cytotoxicity.[5][9]

  • Halogen substitution on the 1,8-naphthyridine core can enhance anticancer activity.[5]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10c MCF7 (Breast)1.47[7]
Compound 8d MCF7 (Breast)1.62[7]
Compound 4d MCF7 (Breast)1.68[7]
Compound 16 HeLa (Cervical)0.7[8]
Compound 16 HL-60 (Leukemia)0.1[8]
Compound 16 PC-3 (Prostate)5.1[8]
Compound 47 MIAPaCa (Pancreatic)0.41[5]
Compound 47 K-562 (Leukemia)0.77[5]
Compound 29 PA-1 (Ovarian)0.41[5]
Compound 29 SW620 (Colon)1.4[5]
Compound 12 HBL-100 (Breast)1.37[9]
Compound 17 KB (Oral)3.7[9]
Compound 22 SW-620 (Colon)3.0[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60, PC-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Treat with 1,8-Naphthyridine Derivatives (Serial Dilutions) start->treatment Adhesion incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals (e.g., DMSO) formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate % Viability and IC50 Values absorbance->analysis end End analysis->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Activity: Combating Bacterial Resistance

The 1,8-naphthyridine scaffold is the backbone of several clinically important antibacterial agents, most notably nalidixic acid, the progenitor of the quinolone antibiotics.[10] Research continues to explore new derivatives to combat the growing threat of antimicrobial resistance.

Mechanism of Action: DNA Gyrase and Topoisomerase Inhibition

The primary antibacterial mechanism of 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[11][12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.

Interestingly, some 1,8-naphthyridine derivatives that lack intrinsic antibacterial activity have been shown to potentiate the effects of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[4][14] This synergistic effect is likely due to a similar mechanism of action, further highlighting the importance of targeting bacterial topoisomerases.[12]

DNA_Gyrase_Inhibition cluster_process Bacterial Cell drug 1,8-Naphthyridine Derivative gyrase Bacterial DNA Gyrase (Topoisomerase II) drug->gyrase Inhibits replication DNA Replication & Transcription gyrase->replication Enables dna Bacterial DNA death Bacterial Cell Death replication->death Disruption leads to

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Spectrum of Activity

1,8-Naphthyridine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[13] Furthermore, significant efforts have been directed towards developing derivatives with anti-mycobacterial activity, targeting Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][15]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,8-naphthyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25[3][15]
ANC-2 Mycobacterium tuberculosis H37Rv12.5[3]
ANA-1 Mycobacterium tuberculosis H37Rv12.5[3]
Compound 14 S. aureus ATCC 259231.95[13]
Compound 14 E. coli ATCC 352181.95[13]
Compound 14 E. coli ATCC 259221.95[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated promising antiviral and anti-inflammatory activities.[2][3][4]

Antiviral Potential

The antiviral activity of 1,8-naphthyridines has been explored against various viruses.[3] While the specific mechanisms are still under investigation for many derivatives, the structural similarity to other antiviral agents suggests potential interference with viral replication enzymes or other critical viral processes.

Anti-inflammatory Effects

Several 1,8-naphthyridine derivatives have been shown to possess significant anti-inflammatory properties.[2][3][16] Some compounds have been found to downregulate the production of pro-inflammatory cytokines, suggesting a potential role in modulating the immune response.[6][9] This activity is particularly relevant given the established link between chronic inflammation and various diseases, including cancer.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising antiviral and anti-inflammatory properties, underscore the remarkable versatility of this chemical entity. Future research in this area will likely focus on:

  • Mechanism Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design.

  • Targeted Drug Delivery: The development of strategies to selectively deliver 1,8-naphthyridine-based drugs to diseased tissues could enhance efficacy and minimize off-target effects.

  • Combinatorial Therapies: Exploring the synergistic potential of 1,8-naphthyridine derivatives with existing therapeutic agents may lead to more effective treatment regimens, particularly in the context of cancer and infectious diseases.

  • Expansion into New Therapeutic Areas: The immunomodulatory and neurological activities of some derivatives suggest that the therapeutic applications of this scaffold are far from fully explored.[1][2]

The continued exploration of the chemical space around the 1,8-naphthyridine nucleus, guided by a thorough understanding of its biological activities and mechanisms of action, holds immense promise for addressing unmet medical needs.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. [Link]

  • New 1,4-dihydro[3][5]naphthyridine derivatives as DNA gyrase inhibitors. PubMed. [Link]

  • 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[3][4][7]triazolo[4,3-a][3][5]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. PubMed. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • New 1,4-dihydro[3][5]naphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. [Link]

Sources

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Strategic Application of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate in Medicinal Chemistry

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. While not possessing a pharmacological mechanism of action in itself, its true utility lies in its role as a versatile synthetic intermediate. The strategic presence of a tert-butoxycarbonyl (Boc) protecting group on the saturated nitrogen allows for precise and regioselective functionalization of the 1,8-naphthyridine scaffold. This guide elucidates the chemical "mechanism of action" of this compound as a synthetic tool, detailing its preparation, key transformations, and its application in the synthesis of diverse, biologically active molecules, thereby providing researchers and drug development professionals with a comprehensive understanding of its strategic value.

Introduction: The 1,8-Naphthyridine Scaffold in Drug Discovery

The 1,8-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds. Its rigid, planar geometry and the presence of two nitrogen atoms capable of forming key hydrogen bonds allow it to serve as an effective pharmacophore for interacting with a wide range of biological targets, including enzymes and receptors. Consequently, derivatives of 1,8-naphthyridine have been successfully developed as antibacterial, antiviral, and anticancer agents.

The specific intermediate, this compound, provides chemists with a strategic entry point into this chemical space. The partially saturated ring offers a three-dimensional geometry distinct from the fully aromatic parent, while the Boc protecting group on the N-1 position is the key to its synthetic utility. This group deactivates the N-1 nitrogen, preventing it from undergoing undesired side reactions and allowing chemists to precisely modify other positions of the molecule.

Physicochemical Properties and Synthesis

A foundational understanding of the title compound begins with its physical characteristics and a reliable method for its preparation.

Compound Properties
PropertyValue
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Appearance Off-white to yellow solid
CAS Number 162947-38-2
Representative Synthesis

The most common route to this compound involves the reduction of 1,8-naphthyridine followed by the protection of the resulting secondary amine with a Boc group.

Synthesis_Workflow Start 1,8-Naphthyridine Intermediate 1,2,3,4-Tetrahydro- 1,8-naphthyridine Start->Intermediate Catalytic Hydrogenation (e.g., Pd/C, H₂) or Transfer Hydrogenation Product tert-Butyl 3,4-dihydro- 1,8-naphthyridine-1(2H)-carboxylate Intermediate->Product Boc Protection (Boc)₂O, Base (e.g., Et₃N) DCM or THF

General synthesis of the title compound.
Experimental Protocol: Synthesis

Step 1: Reduction of 1,8-Naphthyridine

  • To a solution of 1,8-naphthyridine (1.0 eq) in methanol (MeOH), add Palladium on carbon (10% Pd/C, 0.1 eq).

  • The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and the mixture is stirred vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with excess MeOH.

  • Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-tetrahydro-1,8-naphthyridine, which is often used in the next step without further purification.

Step 2: Boc Protection

  • Dissolve the crude tetrahydro-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the title compound.

Mechanism of Action in Organic Synthesis: A Functional Overview

The "mechanism of action" of this building block is defined by the orchestrated function of its two key features: the reactive pyridine ring (specifically the N-8 nitrogen and C-7 carbon) and the protected N-1 nitrogen. The Boc group is the linchpin of this strategy.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its function is twofold:

  • Deactivation: By converting the N-1 secondary amine into a carbamate, its nucleophilicity and basicity are significantly reduced. This prevents N-1 from interfering in reactions intended for other parts of the molecule, such as alkylation or acylation at the more nucleophilic N-8 position.

  • Facilitating Purification: The lipophilic nature of the Boc group increases the solubility of the intermediate in common organic solvents and improves its chromatographic behavior.

Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), which cleaves the carbamate to regenerate the free amine, liberating isobutylene and carbon dioxide. This orthogonal deprotection strategy allows for the selective unmasking of the N-1 position for further elaboration after other synthetic steps have been completed.

Boc_Deprotection Protected Boc-Protected N-1 Deprotected Free N-1 Amine Protected->Deprotected Acidic Conditions (e.g., TFA or HCl) Byproducts CO₂ + Isobutylene Protected->Byproducts Deprotected->Protected Boc Protection ((Boc)₂O, Base)

The reversible nature of Boc protection/deprotection.
Key Synthetic Transformations

With the N-1 position secured, chemists can perform regioselective modifications, primarily focusing on the pyridine portion of the scaffold.

A. Palladium-Catalyzed Cross-Coupling Reactions

The most powerful applications of this building block involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions typically require the presence of a halogen (e.g., Cl, Br) at the C-7 position.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the 7-halo-naphthyridine derivative with an organoboron compound (e.g., a boronic acid or ester). This is a premier method for introducing aryl or heteroaryl substituents at the C-7 position.[1][2]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the 7-halo-naphthyridine with a primary or secondary amine. This is invaluable for installing diverse amine functionalities, which are common in bioactive molecules for modulating solubility and target engagement.

Cross_Coupling cluster_0 Core Synthetic Strategy Start tert-Butyl 7-chloro-3,4-dihydro- 1,8-naphthyridine-1(2H)-carboxylate Suzuki Suzuki Coupling Product (C-C Bond Formed) Start->Suzuki Pd Catalyst, Base R-B(OH)₂ Buchwald Buchwald-Hartwig Product (C-N Bond Formed) Start->Buchwald Pd Catalyst, Base R₂NH

Key cross-coupling reactions at the C-7 position.

B. N-8 Alkylation/Arylation

The N-8 atom of the pyridine ring is nucleophilic and can be directly functionalized. With N-1 protected, reactions such as SₙAr (nucleophilic aromatic substitution) with activated aryl halides or direct alkylation can proceed selectively at N-8.

Case Study: Synthesis of GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Several potent GPR119 agonists utilize the dihydro-1,8-naphthyridine scaffold. The synthesis of these compounds showcases the strategic utility of this compound.

Synthetic Application

In a representative synthesis, the core building block is first deprotected at N-1, and then the free amine is coupled with a suitable heterocyclic partner.

Workflow:

  • Boc Deprotection: The starting material, this compound, is treated with a strong acid like TFA or HCl to remove the Boc group, yielding 1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Nucleophilic Aromatic Substitution (SₙAr): The resulting free amine is then reacted with an electron-deficient heterocycle, for example, a chloropyrimidine derivative. The secondary amine acts as a nucleophile, displacing the chlorine atom to form the final C-N bond and assemble the core of the GPR119 agonist.

GPR119_Synthesis Start Boc-Protected Naphthyridine Intermediate Deprotected Naphthyridine Start->Intermediate TFA or HCl (Deprotection) Final GPR119 Agonist Core Intermediate->Final Chloropyrimidine, Base (e.g., Cs₂CO₃) (SₙAr Reaction)

Sources

The 1,8-Naphthyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,8-naphthyridine core is a bicyclic aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and π-π stacking interactions, makes it an ideal framework for designing molecules that can precisely interact with a multitude of biological targets. This guide provides an in-depth exploration of the 1,8-naphthyridine scaffold, delving into its synthesis, diverse pharmacological activities, mechanisms of action, and the critical structure-activity relationships that govern its therapeutic potential. We will furnish field-proven experimental protocols and data-driven insights to empower researchers in their quest to develop novel therapeutics based on this versatile nucleus.

Introduction: The Strategic Value of the 1,8-Naphthyridine Core

Nitrogen-containing heterocyclic compounds are the bedrock of many pharmaceuticals, and among them, the 1,8-naphthyridine scaffold has garnered significant attention.[1] This prominence is not accidental; it is a direct result of the scaffold's unique combination of chemical and physical properties. Comprising two fused pyridine rings, its structure is electronically distinct, offering multiple sites for substitution and functionalization. This chemical tractability allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.

Historically, the breakthrough of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic cemented the scaffold's importance.[2] Since then, its derivatives have been found to possess an exceptionally broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[3] Furthermore, research has expanded into its utility for treating neurological disorders like Alzheimer's disease and depression, showcasing its remarkable versatility.[4] This guide will dissect the key attributes that make this scaffold a recurring motif in successful drug discovery campaigns.

Synthesis of the 1,8-Naphthyridine Scaffold: The Friedländer Annulation

The construction of the 1,8-naphthyridine ring system is a critical first step in the development of new chemical entities. While several methods exist, the Friedländer annulation remains one of the most direct and widely utilized strategies due to its efficiency and convergence.[5] This reaction involves the condensation of a 2-aminopyridine derivative (typically 2-aminonicotinaldehyde) with a compound containing an α-methylene group, such as a ketone or ester.[6]

The causality behind this choice of reaction is its reliability and the relative accessibility of the starting materials. The reaction can be catalyzed by either acids or bases, proceeding through an initial aldol-type condensation, followed by a cyclodehydration to form the fused bicyclic system.[6] Modern advancements have focused on developing more environmentally benign protocols, utilizing catalysts like ionic liquids or even performing the reaction in water, which simplifies product isolation and reduces hazardous waste.[5][7]

Experimental Protocol: Water-Based Friedländer Synthesis of a Model 1,8-Naphthyridine

This protocol describes a green chemistry approach for the synthesis of a simple 1,8-naphthyridine derivative, adapted from methodologies emphasizing sustainability.[7]

Objective: To synthesize 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

Materials:

  • 2-aminonicotinaldehyde (0.5 mmol)

  • Acetone (0.5 mmol)

  • Choline hydroxide (ChOH) solution (45% in H₂O, 1 mol%)

  • Deionized Water (H₂O, 1 mL)

  • Ethyl acetate

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Nitrogen line

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Solvent and Catalyst Addition: Add 1 mL of deionized water to the flask, followed by the choline hydroxide catalyst (1 mol%). Begin stirring the mixture.[1]

  • Inert Atmosphere: Purge the flask with nitrogen gas for 2-3 minutes and maintain a gentle positive pressure of nitrogen throughout the reaction. This is a crucial self-validating step to prevent oxidation of the aldehyde, which could lead to side products and lower yields.

  • Reaction Conditions: Gently heat the reaction mixture to 50°C using a water bath and continue stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).[1]

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 20 mL). The choice of ethyl acetate is based on the expected polarity of the product, allowing for efficient separation from the aqueous, water-soluble catalyst.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure 2-methyl-1,8-naphthyridine.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-aminonicotinaldehyde and Acetone in Flask B Add Water and Choline Hydroxide Catalyst A->B C Purge with Nitrogen B->C D Heat to 50°C with Stirring (6-12h) C->D E Monitor by TLC D->E F Cool to Room Temp E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify (Column Chromatography) G->H I Pure 2-methyl-1,8-naphthyridine H->I

Caption: Workflow for the Friedländer Synthesis of 1,8-Naphthyridine.

The Pharmacological Versatility of 1,8-Naphthyridines

The scaffold's rigid structure serves as an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity binding to biological targets. This has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anticancer Activity

1,8-Naphthyridine derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit enzymes critical for cancer cell proliferation and survival.[8] A major mechanism of action is the inhibition of type II topoisomerases, enzymes that manage DNA topology during replication.[8] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to an accumulation of double-strand breaks in DNA, triggering apoptosis (programmed cell death).[9]

Structure-Activity Relationship (SAR) Insights: The cytotoxic potency of these compounds is highly sensitive to the nature and position of substituents on the naphthyridine core.

  • Position C2: Substitution with bulky aromatic groups, such as a naphthyl ring, has been shown to significantly enhance cytotoxicity against various cancer cell lines, including HeLa and HL-60.[8]

  • Position C3: The introduction of carboxamide moieties at this position, particularly those with halogen substitutions, can lead to compounds with potent, sub-micromolar IC₅₀ values.[3][10]

  • Position C6 & C7: A methyl group at C6 has been associated with increased potency in some series.[8] Furthermore, the classic quinolone antibiotics demonstrate the importance of substituents at C7 for modulating target specificity and antibacterial spectrum.

Table 1: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives

Compound ID Core Structure Substituents Cancer Cell Line IC₅₀ (µM) Reference
10c 2-phenyl-7-methyl-1,8-naphthyridine C3: Pyridine derivative MCF7 (Breast) 1.47 [5]
8d 2-phenyl-7-methyl-1,8-naphthyridine C3: Pyrimidine derivative MCF7 (Breast) 1.62 [5]
16 1,8-Naphthyridine-4-one C2: Naphthyl ring HL-60 (Leukemia) 0.1 [8]
29 1,8-Naphthyridine C3: Heteroaryl derivative PA-1 (Ovarian) 0.41 [3][10]
47 1,8-Naphthyridine-3-carboxamide Halogen substitutions MIAPaCa (Pancreatic) 0.41 [3][10]

| Staurosporine | (Reference Drug) | - | MCF7 (Breast) | 4.51 |[5] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effect of novel 1,8-naphthyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[11] A decrease in signal indicates a loss of cell viability.

Materials:

  • Cancer cell line (e.g., MCF7)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • 1,8-Naphthyridine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for solubilization)

  • Sterile 96-well plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This initial incubation is a self-validating step to ensure cells are in a healthy, exponential growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[9]

  • MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

The 1,8-naphthyridine scaffold is the core of many quinolone and fluoroquinolone antibiotics, which are indispensable in treating bacterial infections.[2] Their primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13] Inhibition of these enzymes leads to rapid bacterial cell death.[14]

Structure-Activity Relationship (SAR) Insights: The antibacterial efficacy and spectrum are heavily influenced by specific substitutions.

  • N1 Position: An ethyl or cyclopropyl group is often crucial for potent DNA gyrase inhibition.

  • C3 Position: A carboxylic acid group is a classic feature, essential for binding to the enzyme-DNA complex. Modifications to this group, such as forming thiosemicarbazides or oxadiazoles, can modulate activity.[15]

  • C6 Position: A fluorine atom at this position dramatically increases the potency and spectrum of activity (the defining feature of fluoroquinolones).

  • C7 Position: A piperazine ring or other cyclic amines at this position enhances potency, particularly against Gram-negative bacteria, and influences pharmacokinetic properties.

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial 1,8-Naphthyridine Derivatives

Compound ID Key Substituents Target Organism MIC (µg/mL) Reference
ANA-12 Piperazine-nitrofuran at C2 M. tuberculosis H37Rv 6.25 [16]
Compound C (1,8-Naphthyridine derivative) M. tuberculosis H37Rv 6.25 [16]
Compound D Morpholino derivative M. tuberculosis H37Rv 0.25 [16]
Compound 14 C7: Substituted piperazine S. aureus ATCC 25923 1.95 [13]
Compound 14 C7: Substituted piperazine E. coli ATCC 25922 1.95 [13]

| Ciprofloxacin | (Reference Drug) | E. coli | Varies (typically <1) | - |

Mechanism of Action: A Deeper Look at DNA Gyrase Inhibition

The inhibition of bacterial DNA gyrase is a textbook example of targeted chemotherapy and highlights the elegance of the 1,8-naphthyridine scaffold. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome and facilitating strand separation during replication. The enzyme works by creating a transient double-strand break, passing another segment of DNA through the break, and then resealing it.

1,8-Naphthyridine-based inhibitors do not bind to the enzyme alone but rather to the enzyme-DNA complex. The planar naphthyridine core intercalates into the DNA at the site of cleavage.[17] The C3-carboxylic acid and C4-keto groups form crucial interactions with the enzyme and magnesium ions, stabilizing the "cleavage complex" where the DNA is broken but not yet resealed. This stabilized complex acts as a physical barrier to the progression of replication forks, leading to lethal DNA damage and cell death.

G cluster_process DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by 1,8-Naphthyridine A DNA Gyrase binds to DNA B Transient double- strand break in DNA A->B Cycle C DNA strand passage through the break B->C Cycle Target Stabilized Gyrase-DNA Cleavage Complex B->Target D Resealing of DNA break C->D Cycle D->A Cycle Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Target Binds and Traps Target->D Blocks Resealing Result Replication Fork Stall & DNA Damage -> Cell Death Target->Result Leads to

Caption: Mechanism of DNA Gyrase inhibition by 1,8-naphthyridine derivatives.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and the profound impact of its substitution patterns on biological activity ensure its continued relevance in drug discovery.[4] While its role in antibacterial and anticancer therapy is well-established, new frontiers are continually being explored, including applications in neurodegenerative diseases and viral infections.[1] The ongoing challenge for medicinal chemists is to leverage the foundational knowledge of this scaffold's SAR to design next-generation therapeutics with enhanced potency, improved safety profiles, and the ability to overcome emerging drug resistance mechanisms. The systematic, data-driven approach outlined in this guide provides a robust framework for achieving that goal.

References

  • Jain, A. K., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-863. [Link]

  • Yadav, P., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1455. [Link]

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995-19006. [Link]

  • Wikipedia contributors. (2023). 1,8-Naphthyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23035-23049. [Link]

  • Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 546-552. [Link]

  • Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Molecules, 23(11), 2893. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Koca, M., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications, 12(1), 147. [Link]

  • Karaca, H., et al. (2017). New 1,4-dihydro[1][16]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1227-1232. [Link]

  • Sci-Hub. (n.d.). New 1,4-dihydro[1][16]naphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • ResearchGate. (n.d.). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Singh, R. K., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-247. [Link]

  • protocols.io. (2023). MTT Assay protocol. protocols.io. [Link]

Sources

The Enduring Legacy of the 1,8-Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, stands as a testament to the power of synthetic chemistry in shaping modern medicine. From its serendipitous discovery to its calculated deployment in a myriad of therapeutic agents, the journey of this bicyclic aromatic amine is a compelling narrative of scientific inquiry and innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core synthetic methodologies of 1,8-naphthyridine compounds, offering field-proven insights for researchers at the forefront of drug discovery.

A Serendipitous Beginning: The Dawn of the 1,8-Naphthyridine Era

The story of 1,8-naphthyridines is inextricably linked to the quest for new antibacterial agents in the mid-20th century. While earlier forays into quinoline chemistry had laid the groundwork, it was the unexpected discovery of nalidixic acid in 1962 by Lesher and colleagues that truly ignited interest in the 1,8-naphthyridine core. This seminal discovery was not the result of a targeted design but rather a byproduct of research into chloroquine analogs. This serendipitous event marked a paradigm shift, introducing a new class of synthetic antibacterial agents that would later evolve into the highly successful fluoroquinolone antibiotics.

Mastering the Core: A Comparative Analysis of Synthetic Strategies

The construction of the 1,8-naphthyridine ring system has been a subject of intense investigation, leading to the development of a diverse array of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Approaches: The Foundation of 1,8-Naphthyridine Synthesis

The earliest methods for constructing the 1,8-naphthyridine core were adaptations of classical quinoline syntheses. These reactions, while historically significant, often employ harsh conditions and may suffer from low yields and limited substrate scope.

The Skraup-Doebner-von Miller Synthesis: A Historical Perspective

The Skraup and the related Doebner-von Miller reactions represent some of the oldest methods for quinoline and, by extension, 1,8-naphthyridine synthesis. These reactions typically involve the condensation of an aminopyridine with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strongly acidic conditions.

Mechanism of the Skraup Reaction

The Skraup reaction is a complex, multi-step process. The key steps involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to yield the aromatic 1,8-naphthyridine ring system.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aminopyridine 2-Aminopyridine Michael_Adduct Michael Adduct Aminopyridine->Michael_Adduct + Acrolein Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->Naphthyridine Oxidation

Caption: Simplified mechanism of the Skraup reaction.

Step-by-Step Protocol for the Skraup Synthesis of 1,8-Naphthyridine

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 2-aminopyridine and glycerol.

  • Heating: Heat the mixture gently at first, then more strongly once the initial vigorous reaction subsides. The reaction is typically refluxed for several hours.

  • Oxidation: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often included in the reaction mixture to facilitate the final aromatization step.

  • Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium hydroxide.

  • Purification: The crude product is then extracted with an organic solvent and purified by crystallization or chromatography.

The Workhorse Reaction: Friedländer Annulation

The Friedländer synthesis is arguably the most versatile and widely employed method for the construction of 1,8-naphthyridines.[1] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile.[1] The reaction can be catalyzed by either acids or bases and has been adapted for a wide range of substrates and reaction conditions, including green and solvent-free approaches.[1]

Mechanism of the Friedländer Annulation

The Friedländer reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminonicotinaldehyde. The resulting β-hydroxy carbonyl compound then undergoes intramolecular cyclization and dehydration to afford the 1,8-naphthyridine product.

Friedlander_Mechanism Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Base or Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Condensation Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->Naphthyridine -H₂O

Caption: Simplified mechanism of the Friedländer annulation.

Step-by-Step Protocol for a Modern Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol utilizes an ionic liquid as a green and recyclable catalyst.[1]

  • Reactant Mixture: In a reaction vessel, combine 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone in a basic ionic liquid such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]).[1]

  • Heating: Stir the mixture at 80°C for 24 hours.[1]

  • Workup: After the reaction is complete, the ionic liquid can be recovered by extraction with deionized water. The product precipitates and can be collected by filtration.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

The Gould-Jacobs Reaction: A Strategic Pathway to 4-Hydroxy-1,8-Naphthyridines

The Gould-Jacobs reaction provides a valuable route to 4-hydroxy-1,8-naphthyridines, which are key intermediates in the synthesis of many biologically active compounds, including nalidixic acid. This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

Step-by-Step Protocol for the Gould-Jacobs Reaction

  • Condensation: A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated at approximately 100-130°C. This results in the formation of the intermediate diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate.

  • Cyclization: The intermediate is then heated to a higher temperature (around 250°C) in a high-boiling solvent such as Dowtherm A. This high-temperature step induces an intramolecular cyclization to form the 4-hydroxy-1,8-naphthyridine ring system.

  • Hydrolysis and Decarboxylation: The resulting ester is then saponified with a base, such as sodium hydroxide, to the corresponding carboxylic acid. Subsequent acidification and heating lead to decarboxylation, yielding the final 4-hydroxy-1,8-naphthyridine derivative.

Modern Innovations: The Rise of Three-Component Reactions

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. Three-component reactions have emerged as a powerful tool in this regard, allowing for the rapid construction of complex molecules in a single step. Several three-component strategies have been developed for the synthesis of 1,8-naphthyridines.[2]

Step-by-Step Protocol for a Three-Component Synthesis of a 1,8-Naphthyridine Derivative

This protocol describes a facile, one-pot synthesis at room temperature.[2]

  • Reaction Mixture: In a suitable solvent, combine a substituted 2-aminopyridine, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[2]

  • Catalyst: Add a catalytic amount of an N-bromosulfonamide as a Lewis acid to the mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (typically monitored by TLC).[2]

  • Workup and Purification: The product can be isolated by filtration and purified by recrystallization.[2]

Synthetic MethodStarting MaterialsConditionsAdvantagesLimitations
Skraup Reaction Aminopyridine, Glycerol, Oxidizing AgentHarsh acidic, high temp.Inexpensive starting materialsLow yields, harsh conditions, tar formation
Doebner-von Miller Aminopyridine, α,β-Unsaturated CarbonylAcidic, high temp.More versatile than SkraupHarsh conditions, potential for side products
Friedländer Annulation 2-Aminonicotinaldehyde/Ketone, Active Methylene CompoundAcid or base catalysis, variable temp.High versatility, good yields, milder conditions possibleStarting materials can be complex to synthesize
Gould-Jacobs Reaction Aminopyridine, Diethyl EthoxymethylenemalonateHigh temp.Good for 4-hydroxy derivativesHigh temperatures required for cyclization
Three-Component Aminopyridine, Aldehyde, Active Methylene CompoundMild, often room temp., catalyticHigh atom economy, operational simplicity, rapidCan have limitations in substrate scope

The 1,8-Naphthyridine Scaffold in Medicinal Chemistry: A Privileged Core

The unique electronic and steric properties of the 1,8-naphthyridine ring system have made it a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and π-stacking interactions has led to the development of a wide range of therapeutic agents with diverse biological activities.

The Antibacterial Legacy: From Nalidixic Acid to Fluoroquinolones

The discovery of nalidixic acid, the first quinolone antibiotic, ushered in a new era in the fight against bacterial infections. Nalidixic acid and its successors, the fluoroquinolones, exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.

Mechanism of Action of 1,8-Naphthyridine Antibiotics

Antibacterial_Mechanism Naphthyridine 1,8-Naphthyridine Antibiotic DNA_Complex Ternary Complex (Drug-Enzyme-DNA) Naphthyridine->DNA_Complex Binds to DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV DNA_Gyrase->DNA_Complex Binds to DNA_Breaks Double-Strand DNA Breaks DNA_Complex->DNA_Breaks Stabilizes Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

Caption: Mechanism of action of 1,8-naphthyridine antibacterial agents.

Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Antibiotics

Extensive SAR studies have been conducted to optimize the antibacterial activity and pharmacokinetic properties of 1,8-naphthyridine-based antibiotics. Key structural modifications include:

  • N-1 Substituent: An ethyl or cyclopropyl group at the N-1 position is generally optimal for antibacterial activity.

  • C-6 Position: The introduction of a fluorine atom at the C-6 position dramatically increases the spectrum of activity to include Gram-positive bacteria.

  • C-7 Position: A piperazine ring or a substituted pyrrolidine at the C-7 position enhances potency and pharmacokinetic properties.

CompoundR1R6R7MIC (µg/mL) vs. E. coli
Nalidixic Acid EthylHMethyl4-16
Enoxacin EthylFPiperazinyl0.12-0.5
Tosufloxacin 2,4-DifluorophenylF3-Aminopyrrolidinyl≤0.05-0.1
Beyond Antibacterials: A Diversifying Therapeutic Portfolio

The therapeutic potential of the 1,8-naphthyridine scaffold extends far beyond its antibacterial applications. Researchers have successfully incorporated this versatile core into a range of molecules targeting different diseases.

Vesnarinone: A Cardiotonic Agent with a Complex History

Vesnarinone, a dihydro-quinolinone derivative that can be considered a structural analog of a hydrogenated 1,8-naphthyridinone, was developed as a cardiotonic agent for the treatment of congestive heart failure.[3] Its mechanism of action is complex, involving the inhibition of phosphodiesterase and modulation of ion channels.[3] While early clinical trials showed promise in improving quality of life, subsequent larger studies revealed a dose-dependent increase in mortality, leading to the discontinuation of its development.[3]

Tasquinimod: An Immunomodulator for Cancer Therapy

Tasquinimod is a second-generation quinoline-3-carboxamide that has been investigated for the treatment of castration-resistant prostate cancer.[4] Although not a classical 1,8-naphthyridine, its quinoline core shares structural similarities. Tasquinimod exerts its anticancer effects through a novel mechanism of action, targeting the tumor microenvironment by inhibiting angiogenesis and modulating the immune response.[4] It has been shown to bind to S100A9, a protein involved in inflammatory processes and tumor development.[4] Clinical trials have demonstrated its ability to delay disease progression.[4]

The Future is Bright for 1,8-Naphthyridines

The 1,8-naphthyridine scaffold has proven to be a remarkably versatile and enduring platform for drug discovery. From its serendipitous discovery to its current status as a privileged core in a wide range of therapeutic agents, the journey of the 1,8-naphthyridine is a testament to the power of chemical synthesis and medicinal chemistry. As our understanding of disease biology continues to evolve, it is certain that this remarkable heterocyclic system will continue to be a source of inspiration for the development of new and innovative medicines for years to come.

References

Sources

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate and its Analogs: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dihydro-1,8-naphthyridine Core

The 1,8-naphthyridine skeleton is a privileged heterocyclic motif frequently incorporated into bioactive molecules due to its ability to act as a bioisostere of quinoline and its capacity for forming multiple hydrogen bonds and π-π stacking interactions with biological targets. The partially saturated 3,4-dihydro-1,8-naphthyridine core, particularly when protected with a tert-butoxycarbonyl (Boc) group, represents a versatile and highly valuable building block in medicinal chemistry. The Boc protecting group offers stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling its use as a key intermediate in multi-step syntheses.

This guide focuses on the synthesis, properties, and applications of this compound and its derivatives. While the unsubstituted parent compound is not widely cataloged with a specific CAS number, its substituted analogs are readily available and extensively utilized. This document will use the commercially available tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 679392-23-5) as a primary exemplar to illustrate the chemistry and utility of this scaffold.[1][2] The principles and protocols discussed are broadly applicable to other analogs. These compounds are instrumental in the development of novel therapeutics, including kinase inhibitors and agents targeting central nervous system disorders.[3]

Physicochemical and Structural Properties

The properties of the Boc-protected dihydro-1,8-naphthyridine core make it an ideal starting point for library synthesis and lead optimization. The Boc group enhances solubility in organic solvents, facilitating reactions and purification.

Table 1: Properties of tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

PropertyValueSource
CAS Number 679392-23-5[1][2]
Molecular Formula C₁₃H₁₇ClN₂O₂[1]
Molecular Weight 268.74 g/mol [1]
Appearance Pale yellow to yellow crystals or powder[4]
Melting Point 93.0-102.0°C (for the related 7-methyl analog)[4]
InChI Key ORLCGJPXYZNJLV-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound derivatives typically involves a multi-step sequence. A common strategy begins with the construction of the naphthyridine core, followed by reduction and subsequent Boc protection.

Illustrative Synthetic Protocol: Preparation of the Dihydronaphthyridine Scaffold

The following is a representative, generalized protocol. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Cyclization to Form the Naphthyridine Core The synthesis often initiates with a Friedländer annulation or a similar cyclization reaction. For instance, reacting a 2-aminopyridine derivative with a suitable α,β-unsaturated carbonyl compound or its equivalent under acidic or basic conditions yields the core naphthyridine ring system. The choice of catalyst is critical; acids promote the condensation and cyclization, while bases can facilitate enolate formation for the initial Michael addition.

Step 2: Selective Reduction of the Pyridine Ring With the aromatic naphthyridine core assembled, the next crucial step is the selective reduction of one of the pyridine rings to afford the 1,2,3,4-tetrahydro-1,8-naphthyridine. This is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or transfer hydrogenation (e.g., using ammonium formate).[5] These methods are chosen for their high efficiency and selectivity, minimizing over-reduction of the second aromatic ring.

Step 3: N-Boc Protection The final step is the protection of the secondary amine in the newly formed saturated ring. This is accomplished by reacting the tetrahydro-1,8-naphthyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or in a biphasic system with a mild base like sodium bicarbonate.[6] The base neutralizes the acid byproduct of the reaction, driving it to completion. The Boc group is chosen for its steric bulk, which prevents N-alkylation side reactions in subsequent steps, and its aforementioned lability under acidic conditions for easy removal when desired.

SynthesisWorkflow cluster_start Starting Materials cluster_steps Synthetic Sequence cluster_products Intermediates & Final Product A 2-Aminopyridine Derivative C Step 1: Cyclization (e.g., Friedländer Annulation) A->C Acid or Base Catalysis B α,β-Unsaturated Carbonyl B->C Acid or Base Catalysis F Substituted 1,8-Naphthyridine C->F D Step 2: Selective Reduction (e.g., Catalytic Hydrogenation) G 1,2,3,4-Tetrahydro- 1,8-Naphthyridine D->G E Step 3: N-Boc Protection (Boc₂O, Base) H Final Product: tert-Butyl 3,4-dihydro- 1,8-naphthyridine-1(2H)-carboxylate Derivative E->H F->D G->E

Caption: Generalized synthetic workflow for substituted tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylates.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this scaffold lies in its application as a versatile intermediate for creating diverse molecular libraries. The chlorine atom at the 7-position in our exemplar (CAS 679392-23-5) is particularly useful, as it serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This allows for the systematic introduction of a wide array of substituents, enabling chemists to meticulously probe the structure-activity relationship (SAR) of a lead compound. The dihydro-naphthyridine core acts as a rigid scaffold that projects these substituents into the binding pockets of target proteins.

Role as a Core Fragment in Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The dihydro-1,8-naphthyridine scaffold is well-suited for this role. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The Boc-protected nitrogen allows for modification at other positions before a final deprotection step might be required for biological activity.

DrugDiscovery A tert-Butyl 7-chloro-3,4-dihydro- 1,8-naphthyridine-1(2H)-carboxylate B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B Reaction with Boronic Acids, Amines, etc. C Library of Diverse 7-Substituted Analogs B->C D Optional: Boc Deprotection C->D E Lead Optimization & SAR Studies C->E Direct Screening D->E F Candidate Drug E->F

Caption: The central role of the scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound derivatives.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is often recommended.

  • Hazards: While specific toxicity data for every derivative is not available, related compounds may cause skin and eye irritation. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

The this compound scaffold and its derivatives are powerful tools in the arsenal of the modern medicinal chemist. Their robust synthesis, tunable properties, and strategic utility in cross-coupling reactions make them indispensable intermediates for the construction of novel, biologically active compounds. A thorough understanding of their chemistry and handling is essential for any researcher engaged in the design and synthesis of next-generation therapeutics.

References

  • Macmillan Group, Princeton University. Supplementary Information. Available at: [Link]

  • Practical Synthesis of Fragment - Supporting Information. Available at: [Link]

  • LookChem. Cas 1187933-06-7,tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride. Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Available at: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

A Technical Guide to the Synthetic Strategies for 1,8-Naphthyridines: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activities. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This has led to a sustained interest in the development of efficient and versatile synthetic methodologies to access this important molecular framework. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing the 1,8-naphthyridine ring system, with a focus on the underlying mechanisms, practical experimental protocols, and recent advancements in the field.

The Friedländer Annulation: A Cornerstone in 1,8-Naphthyridine Synthesis

The Friedländer synthesis is a classic and widely employed method for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1] This acid- or base-catalyzed reaction proceeds through a condensation followed by a cyclodehydration to furnish the aromatic 1,8-naphthyridine ring system.[1]

Mechanistic Insights

The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines commences with an aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.[1]

graph Friedlander_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

reactant1 [label="2-Aminonicotinaldehyde", fillcolor="#F1F3F4"]; reactant2 [label="Active Methylene Compound", fillcolor="#F1F3F4"]; base [label="Base (e.g., KOH, ChOH)", shape=ellipse, fillcolor="#FBBC05"]; enolate [label="Enolate Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aldol_adduct [label="Aldol Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclized_intermediate [label="Cyclized Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="1,8-Naphthyridine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant2 -> enolate [label=" Deprotonation"]; base -> enolate [style=invis]; reactant1 -> aldol_adduct [label=" Aldol Condensation"]; enolate -> aldol_adduct; aldol_adduct -> cyclized_intermediate [label=" Intramolecular\n Cyclization"]; cyclized_intermediate -> product [label=" Dehydration"];

caption [label="Base-catalyzed Friedländer synthesis mechanism.", shape=plaintext, fontsize=10]; }

Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.

Greener Approaches to the Friedländer Synthesis

While effective, traditional Friedländer reactions often require harsh conditions, organic solvents, and sometimes expensive metal catalysts.[4][5] Recent research has focused on developing more environmentally benign methodologies. A notable advancement is the use of water as a solvent in conjunction with an inexpensive and biocompatible ionic liquid catalyst, such as choline hydroxide (ChOH).[4][5] This approach offers several advantages, including being a one-step reaction with relatively easy product separation.[4][5] Another green method involves solvent-free grinding conditions at room temperature using a reusable catalyst like CeCl₃·7H₂O.[6]

Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol is adapted from a gram-scale synthesis of 1,8-naphthyridines in water.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetylacetone)

  • Choline hydroxide (ChOH)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[1]

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing with water.[1]

  • The product can be further purified by recrystallization or column chromatography if necessary.[1]

The Combes Synthesis of 1,8-Naphthyridines

The Combes quinoline synthesis, which can be adapted for 1,8-naphthyridines, involves the acid-catalyzed condensation of an aminopyridine with a β-diketone.[7][8]

Mechanistic Overview

The reaction proceeds through the formation of an enamine intermediate from the aminopyridine and the β-diketone. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the substituted 1,8-naphthyridine.[7][8]

graph Combes_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

reactant1 [label="Aminopyridine", fillcolor="#F1F3F4"]; reactant2 [label="β-Diketone", fillcolor="#F1F3F4"]; acid [label="Acid Catalyst (e.g., H₂SO₄)", shape=ellipse, fillcolor="#FBBC05"]; enamine [label="Enamine Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclized_intermediate [label="Cyclized Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="1,8-Naphthyridine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant1 -> enamine [label=" Condensation"]; reactant2 -> enamine; acid -> enamine [style=invis]; enamine -> cyclized_intermediate [label=" Intramolecular\n Cyclization"]; cyclized_intermediate -> product [label=" Dehydration"];

caption [label="Combes synthesis mechanism for 1,8-naphthyridines.", shape=plaintext, fontsize=10]; }

Caption: Combes synthesis mechanism for 1,8-naphthyridines.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines and can be extended to the preparation of 4-hydroxy-1,8-naphthyridines.[9][10] The reaction typically involves the condensation of an aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization.[10]

Reaction Pathway

The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the aminopyridine. The resulting intermediate then undergoes a thermal 6-electron electrocyclization to form the dihydronaphthyridine ring, which tautomerizes to the more stable 4-hydroxy-1,8-naphthyridine product.[9][10] Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxy-1,8-naphthyridine.[10]

Modern Synthetic Approaches

Beyond the classical named reactions, several modern strategies have emerged for the synthesis of 1,8-naphthyridines, offering improved efficiency, broader substrate scope, and milder reaction conditions.

Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions have proven to be powerful tools for the construction of heterocyclic systems. For instance, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles have been successfully employed to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines.[11] Copper-catalyzed [5 + 1] annulation reactions of 2-ethynylanilines with N,O-acetals also provide a route to quinoline derivatives, a strategy that can be conceptually extended to naphthyridine synthesis.[12]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A single-step, three-component condensation of a substituted 2-aminopyridine, malononitrile or a cyanoacetate, and various aldehydes in the presence of a Lewis acid catalyst can afford 1,8-naphthyridine derivatives in good yields under mild, room temperature conditions.[12]

Summary of Key Synthetic Strategies

Synthetic StrategyKey ReactantsCatalyst/ConditionsKey Features
Friedländer Annulation 2-Aminonicotinaldehyde, Active methylene compoundAcid or Base (e.g., KOH, ChOH)Versatile, direct route to the 1,8-naphthyridine core.[1]
Greener Friedländer 2-Aminonicotinaldehyde, Active methylene compoundCholine hydroxide in water; CeCl₃·7H₂O (solvent-free)Environmentally benign, mild conditions, easy workup.[4][5][6]
Combes Synthesis Aminopyridine, β-DiketoneAcid (e.g., H₂SO₄)Provides access to substituted 1,8-naphthyridines.[7][8]
Gould-Jacobs Reaction Aminopyridine, Diethyl ethoxymethylenemalonateThermal cyclizationLeads to 4-hydroxy-1,8-naphthyridine derivatives.[9][10]
Metal-Catalyzed Cyclization DialkynylnitrilesCobalt catalystSynthesis of partially saturated naphthyridine systems.[11]
Multicomponent Reaction 2-Aminopyridine, Aldehyde, Active methylene nitrileLewis AcidHigh atom economy, operational simplicity.[12]

General Workflow for Synthesis and Characterization

graph Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Starting Materials", shape=ellipse, fillcolor="#F1F3F4"]; reaction [label="Synthesis\n(e.g., Friedländer Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Workup and Isolation\n(Filtration, Extraction)", fillcolor="#FBBC05"]; purification [label="Purification\n(Recrystallization, Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(NMR, MS, IR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure 1,8-Naphthyridine", shape=ellipse, fillcolor="#F1F3F4"];

start -> reaction; reaction -> workup; workup -> purification; purification -> characterization; characterization -> end;

caption [label="General workflow for synthesis and analysis.", shape=plaintext, fontsize=10]; }

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Conclusion

The synthesis of 1,8-naphthyridines continues to be an active area of research, driven by the significant biological activities of this heterocyclic system. While classical methods like the Friedländer, Combes, and Gould-Jacobs reactions remain valuable tools, modern approaches, including greener methodologies, metal-catalyzed reactions, and multicomponent strategies, are expanding the synthetic chemist's toolbox. These advancements enable the creation of diverse libraries of 1,8-naphthyridine derivatives for drug discovery and materials science applications, paving the way for future innovations in these fields.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • ResearchGate. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.
  • PubMed. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Retrieved from [Link]

  • Kulkarni, M. R., & Gaikwad, N. D. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Journal of the Indian Chemical Society.
  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]

  • Semantic Scholar. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • National Institutes of Health. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

Sources

Methodological & Application

synthesis of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Authored by: A Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug discovery, demonstrating a vast array of biological activities.[1] Its derivatives have shown potential as anticancer, anti-inflammatory, and antibacterial agents.[2][3] In the multi-step synthesis of complex molecules incorporating this scaffold, the strategic protection of reactive functional groups is paramount. This application note provides a detailed, field-proven protocol for the synthesis of this compound. This is achieved through the N-tert-butoxycarbonylation (Boc) protection of the secondary amine within the 1,2,3,4-tetrahydro-1,8-naphthyridine core. We will delve into the mechanistic rationale, a step-by-step experimental guide, purification, and characterization, offering researchers a robust and reproducible methodology.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound hinges on a single, high-yielding transformation: the protection of the N-1 secondary amine of 1,2,3,4-tetrahydro-1,8-naphthyridine using di-tert-butyl dicarbonate ((Boc)₂O).

Overall Reaction Scheme:

(Image: Synthesis of this compound from 1,2,3,4-tetrahydro-1,8-naphthyridine)

Causality Behind Experimental Choices:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an exemplary choice for amine protection due to its stability across a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[4] This orthogonality allows for selective manipulation of other functional groups in a complex synthetic route. Its removal is typically accomplished under mild acidic conditions (e.g., with trifluoroacetic acid), which do not harm most other functionalities.[5]

  • The Reagent: Di-tert-butyl Dicarbonate ((Boc)₂O): (Boc)₂O is the most common reagent for introducing the Boc group. It is a stable, crystalline solid that is easy to handle. The reaction mechanism involves the nucleophilic attack of the secondary amine from the tetrahydro-1,8-naphthyridine core onto one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[5] This forms a transient tetrahedral intermediate, which then collapses. This collapse eliminates a stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction forward.

  • Solvent and Base: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent solvent choices as they are relatively non-polar, aprotic, and effectively solubilize both the amine substrate and the (Boc)₂O reagent.[4] A tertiary amine base, such as triethylamine (TEA), is often included. While not strictly necessary for a neutral amine substrate, its presence is beneficial to scavenge any acidic impurities and to neutralize the protonated amine intermediate, ensuring the reaction proceeds smoothly to completion.

Experimental Protocol

This protocol details the N-Boc protection of 1,2,3,4-tetrahydro-1,8-naphthyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent / MaterialMolecular Wt. ( g/mol )Molarity / PuritySupplier Example
1,2,3,4-Tetrahydro-1,8-naphthyridine134.18>97%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)218.25>98%Sigma-Aldrich
Triethylamine (TEA)101.19>99%Fisher Scientific
Dichloromethane (DCM), Anhydrous84.93>99.8%Acros Organics
Ethyl Acetate (EtOAc), HPLC Grade88.11>99.5%VWR Chemicals
Hexanes, HPLC GradeN/A>98.5%VWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularJ.T. Baker
Silica GelN/A60 Å, 230-400 meshSorbent Tech.
Step-by-Step Synthesis Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 g, 7.45 mmol, 1.0 equiv.) in 30 mL of anhydrous dichloromethane (DCM). Stir until a homogenous solution is formed.

  • Base Addition: To the stirred solution, add triethylamine (TEA) (1.25 mL, 8.94 mmol, 1.2 equiv.). Stir for 5 minutes at ambient temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.79 g, 8.20 mmol, 1.1 equiv.) portion-wise over 2-3 minutes. A slight exotherm and gas evolution (CO₂) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours. The product spot should be less polar (higher Rf) than the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with an additional 30 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL)

    • Water (1 x 30 mL)

    • Saturated aqueous sodium chloride (brine) solution (1 x 30 mL)

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.[6]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of 10% Ethyl Acetate in Hexanes.

  • Elution: Load the adsorbed crude product onto the column and elute with a gradient of Ethyl Acetate in Hexanes (e.g., from 10% to 40% EtOAc).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to afford this compound as a white to off-white solid.

Visualization of Workflow and Mechanism

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve Substrate (1,2,3,4-Tetrahydro-1,8-naphthyridine) in Anhydrous DCM B Add Triethylamine (TEA) A->B C Add (Boc)₂O B->C D Stir at Room Temp (2-4 hours) C->D E Monitor by TLC D->E F Aqueous Wash (NaHCO₃, H₂O, Brine) E->F If Reaction Complete G Dry Organic Layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Combine Pure Fractions & Evaporate I->J K Final Product J->K

Caption: High-level workflow for the synthesis and purification of the target compound.

Boc Protection Mechanism

G Amine Tetrahydro-1,8-naphthyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Electrophile) Boc2O->Intermediate Nucleophilic Attack Product Boc-Protected Naphthyridine Intermediate->Product LeavingGroup tert-Butyl Carbonate (Leaving Group) Intermediate->LeavingGroup Collapse Byproducts tert-Butanol + CO₂ LeavingGroup->Byproducts Decomposition

Caption: Simplified mechanism of the nucleophilic acyl substitution for Boc protection.

Characterization and Data Integrity

To ensure the identity and purity of the synthesized compound, the following characterization methods are recommended:

  • ¹H and ¹³C NMR: To confirm the structure and the successful installation of the Boc group. Expect to see a characteristic singlet around 1.5 ppm in the ¹H NMR spectrum, integrating to 9 protons, corresponding to the tert-butyl group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product (Expected [M+H]⁺ = 235.15) and to assess its purity.

  • Melting Point: To provide a physical constant for the pure compound for future reference.

Safety and Handling

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • Triethylamine (TEA): Corrosive and flammable with a strong odor. Avoid inhalation and contact with skin.

  • (Boc)₂O: Can cause skin and eye irritation.

  • General Precautions: Wear safety glasses, a lab coat, and appropriate gloves at all times. Ensure reactions involving gas evolution are not conducted in a sealed vessel.[5]

References

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. [Link]

  • Li, W., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(4), 1935–1943. [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). International Journal of Organic Chemistry, 3(1), 1-6. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Molecules, 26(21), 6674. [Link]

Sources

The Art of Assembly: Advanced Synthetic Strategies for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Bioactive Molecules

The synthesis of bioactive molecules is the cornerstone of modern medicine and drug discovery. It is an endeavor that combines intricate molecular architecture with profound biological function. From complex natural products sculpted by evolution to rationally designed pharmaceuticals, the ability to construct these molecules in the laboratory is paramount.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge applications and detailed protocols in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research.

Pillar 1: Foundational Methodologies in Modern Synthesis

The contemporary synthetic chemist's toolkit is diverse and powerful, enabling the construction of increasingly complex molecular scaffolds with high efficiency and precision. This section will explore some of the most impactful methodologies.

The Suzuki-Miyaura Cross-Coupling: A Staple in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds, particularly in the synthesis of biaryl moieties prevalent in many pharmaceuticals.[2] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3]

The Causality Behind Component Selection:

  • Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the ligand is pivotal. Electron-rich and bulky phosphine ligands, for instance, facilitate the oxidative addition of the organic halide to the Pd(0) center and promote the final reductive elimination step to release the product.[4] The selection often involves screening to find the optimal balance of reactivity and stability for a given set of substrates.[2]

  • The Role of the Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid, forming a more nucleophilic borate species that readily engages with the palladium complex.[3][5] The choice of base, ranging from carbonates to phosphates, can significantly influence the reaction rate and yield.[3]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R¹-X R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R²-B(OR)₂ Base R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Biaryl Ketone Intermediate via Suzuki-Miyaura Coupling

Objective: To synthesize 4-phenylbenzophenone, a key intermediate in various bioactive molecules, from 4-bromobenzophenone and phenylboronic acid.

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)
4-Bromobenzophenone261.12261 mg1.0
Phenylboronic Acid121.93183 mg1.5
Pd(PPh₃)₄1155.5658 mg0.05
K₂CO₃138.21276 mg2.0
Toluene-5 mL-
Water-1 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzophenone (261 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-phenylbenzophenone.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This methodology allows for novel bond constructions and late-stage functionalization of complex molecules, which are often challenging with traditional methods.[6]

The Rationale of Photoredox Catalysis:

The core principle involves a photocatalyst (often an iridium or ruthenium complex) that, upon absorption of visible light, enters an excited state. This excited state can then engage in single-electron transfer (SET) with a substrate, initiating a radical cascade. The mildness of this approach allows for high functional group tolerance, making it ideal for the intricate world of bioactive molecule synthesis.

Dual Nickel/Iridium Metallaphotoredox Catalysis for C-H Arylation:

Photoredox_Cycle cluster_photo Photoredox Cycle cluster_ni Nickel Cycle Ir(III) Ir(III) Ir(III)->Ir(III) hν (Visible Light) Ir(II) Ir(II) Ir(III)->Ir(II) SET with Amine Ir(II)->Ir(III) SET to Ni(I) Ni(0) Ni(0) Ni(II) Ar-Ni(II)-X Ni(0)->Ni(II) Oxidative Addition (Ar-X) Ni(I) Ar-Ni(I) Ni(II)->Ni(I) SET from Ir(II) Ni(III) R-Ni(III)-Ar Ni(I)->Ni(III) Radical Capture (R•) Ni(III)->Ni(0) Reductive Elimination (R-Ar) Amine Amine Amine_Radical Amine•+ Radical R• Amine_Radical->Radical HAT Substrate R-H Ir(III)* Ir(III)*

Caption: A simplified mechanism for dual Nickel/Iridium photoredox-catalyzed C-H arylation.

Protocol 2: Iridium-Catalyzed Photoredox C-H Arylation of an N-Allyl Heterocycle

Objective: To perform a regioselective γ-amino radical arylation of an N-allyl heterocycle using a dual nickel/iridium photoredox system.

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)
N-Allyl Pyrrolidine97.169.7 mg0.1
4-Bromobenzonitrile182.0236.4 mg0.2
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆1178.021.2 mg0.001
NiCl₂·glyme221.730.44 mg0.002
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)268.420.54 mg0.002
K₂CO₃138.2127.6 mg0.2
Anhydrous Dioxane-1 mL-

Step-by-Step Methodology:

  • Catalyst Premixing: In a glovebox, prepare a stock solution of the nickel catalyst by dissolving NiCl₂·glyme (0.44 mg, 0.002 mmol) and dtbbpy (0.54 mg, 0.002 mmol) in anhydrous dioxane (0.5 mL).

  • Reaction Setup: In a separate vial inside the glovebox, add N-allyl pyrrolidine (9.7 mg, 0.1 mmol), 4-bromobenzonitrile (36.4 mg, 0.2 mmol), the iridium photocatalyst (1.2 mg, 0.001 mmol), and K₂CO₃ (27.6 mg, 0.2 mmol).

  • Reagent Addition: Add the premixed nickel catalyst solution to the vial containing the other reagents. Add an additional 0.5 mL of anhydrous dioxane to bring the total volume to 1 mL.

  • Irradiation: Seal the vial and remove it from the glovebox. Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm) and stir at room temperature for 12-24 hours.[7]

  • Workup and Analysis: After the reaction is complete, dilute the mixture with ethyl acetate and filter through a short plug of silica gel. The filtrate can be analyzed by GC-MS or LC-MS to determine the conversion and yield.

  • Purification: Concentrate the filtrate and purify the residue by preparative TLC or column chromatography to isolate the arylated product.

Pillar 2: Asymmetric Synthesis and Biocatalysis

The chirality of a molecule is often critical to its biological activity. Therefore, methods to control stereochemistry are of utmost importance in the synthesis of bioactive compounds.

Asymmetric Hydrogenation: A Precise Tool for Chiral Alcohols

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched alcohols from prochiral ketones or olefins.[8] The choice of a chiral catalyst, typically a transition metal complex with a chiral ligand, is key to achieving high enantioselectivity.[9]

Factors Influencing Enantioselectivity:

  • Ligand Structure: The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which directs the hydrogenation to one face of the substrate.

  • Substrate-Catalyst Interaction: For functionalized ketones, secondary interactions between the substrate and the catalyst can enhance stereochemical control.[10]

  • Reaction Conditions: Solvent, temperature, and hydrogen pressure can all influence the outcome of the reaction and require careful optimization.[8]

Protocol 3: Asymmetric Hydrogenation of Acetophenone

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess via asymmetric transfer hydrogenation of acetophenone.

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)
Acetophenone120.15120 mg1.0
[RuCl₂(p-cymene)]₂612.393.1 mg0.005
(1R,2S)-(-)-Norephedrine151.211.5 mg0.01
Formic Acid/Triethylamine (5:2)-1 mL-
Isopropanol-5 mL-

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (1R,2S)-(-)-norephedrine (1.5 mg, 0.01 mmol) in isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add acetophenone (120 mg, 1.0 mmol) followed by the formic acid/triethylamine azeotropic mixture (1 mL).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Workup: Quench the reaction by adding 5 mL of water. Extract the product with diethyl ether (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.

Biocatalysis: Nature's Approach to Chirality

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Their application in organic synthesis, particularly for the resolution of racemates or the asymmetric synthesis of chiral molecules, is a cornerstone of green chemistry. Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols and amines.[11][12]

Mechanism of Lipase-Catalyzed Kinetic Resolution:

In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other.[11] For example, in the acylation of a racemic amine, the lipase will preferentially acylate one enantiomer, leaving the other enantiomer unreacted.[13] This allows for the separation of the two enantiomers.

Lipase_Resolution Racemic_Amine (R,S)-Amine Lipase Lipase Racemic_Amine->Lipase Acyl_Donor Acyl Donor Acyl_Donor->Lipase S_Amide (S)-Amide Lipase->S_Amide Fast R_Amine (R)-Amine (unreacted) Lipase->R_Amine Slow

Caption: Lipase-catalyzed kinetic resolution of a racemic amine.

Pillar 3: Advanced Applications and Case Studies

The true power of these synthetic methodologies is demonstrated in their application to the synthesis of complex and medicinally important bioactive molecules.

Continuous Flow Synthesis: The Future of Pharmaceutical Manufacturing

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control.[14] This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Continuous Flow Synthesis of Diphenhydramine Hydrochloride

Diphenhydramine is an antihistamine found in many over-the-counter medications. A continuous flow synthesis has been developed that highlights the efficiency and atom economy of this approach.[14]

Workflow for Continuous Flow Synthesis of Diphenhydramine HCl:

Flow_Synthesis Reagent1 Chlorodiphenylmethane (Stream A) Pump1 Pump Reagent1->Pump1 Reagent2 N,N-Dimethylaminoethanol (Stream B) Pump2 Pump Reagent2->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Heated_Reactor Heated Reactor Coil (>168 °C) Mixer->Heated_Reactor Product Molten Diphenhydramine HCl Heated_Reactor->Product Purification In-line Purification Product->Purification Crystallization Crystallization Purification->Crystallization Final_Product Pure Diphenhydramine HCl Crystallization->Final_Product

Caption: Workflow for the continuous flow synthesis of Diphenhydramine HCl.

Protocol 4: Continuous Flow Synthesis of Diphenhydramine Hydrochloride

Objective: To synthesize diphenhydramine hydrochloride in a continuous flow reactor, demonstrating a solvent-free, atom-economical process.

System Setup:

  • Two syringe pumps for reagent delivery.

  • A T-mixer for combining reagent streams.

  • A heated reactor coil (e.g., PFA tubing in a heated oil bath or column heater).

  • A back-pressure regulator to maintain the system under pressure.

  • A collection vessel.

Reagents:

  • Stream A: Neat chlorodiphenylmethane.

  • Stream B: Neat N,N-dimethylaminoethanol.

Step-by-Step Methodology:

  • System Priming: Prime the pumps and tubing with the respective neat reagents.

  • Reagent Delivery: Set the flow rates of the two syringe pumps to deliver a 1:1 molar ratio of chlorodiphenylmethane and N,N-dimethylaminoethanol.

  • Mixing and Reaction: The two streams are combined in the T-mixer and immediately enter the heated reactor coil, which is maintained at a temperature above the melting point of the product (e.g., 170-180 °C). The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Product Collection: The molten salt product exits the reactor and is collected.

  • In-line Analysis and Purification (Advanced Setup): In more sophisticated setups, the product stream can be directed through in-line analytical tools (e.g., IR or NMR spectroscopy) for real-time monitoring and then to a continuous purification module (e.g., liquid-liquid extraction or crystallization).[15]

The Total Synthesis of Complex Bioactive Molecules: Oseltamivir and Paclitaxel

The total synthesis of complex natural products and pharmaceuticals represents the pinnacle of synthetic chemistry, often driving the development of new reactions and strategies.

Case Study 1: Trost's Asymmetric Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir is a crucial antiviral medication for the treatment of influenza. A key step in one of the most efficient syntheses, developed by Barry Trost, is a palladium-catalyzed asymmetric allylic alkylation (AAA) that sets two of the molecule's three stereocenters in a single step.[16][17] This highlights the power of catalytic asymmetric methods in simplifying complex syntheses.[18]

Case Study 2: The Semi-Synthesis of Paclitaxel (Taxol®)

Paclitaxel is a potent anticancer agent originally isolated from the Pacific yew tree. Due to its scarcity from natural sources, semi-synthetic routes starting from more abundant precursors like 10-deacetylbaccatin III (10-DAB) have been crucial for its large-scale production.[19] A pivotal step in many of these syntheses is the coupling of the complex baccatin III core with a protected side chain, often via a β-lactam intermediate, as pioneered by Holton.[20][21]

Protocol 5: Key β-Lactam Coupling Step in the Semi-Synthesis of Paclitaxel

Objective: To couple a protected baccatin III derivative with a β-lactam side-chain precursor, a key transformation in the semi-synthesis of Paclitaxel.

Reagent/ComponentMolecular Weight ( g/mol )AmountMoles (mmol)
7-TES-Baccatin III700.93701 mg1.0
Protected β-Lactam(Varies)~1.5 equiv.1.5
Lithium Hexamethyldisilazide (LiHMDS)167.331.5 mL (1.0 M in THF)1.5
Anhydrous Tetrahydrofuran (THF)-10 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-TES-baccatin III (701 mg, 1.0 mmol) and dissolve it in anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to -45 °C in an acetonitrile/dry ice bath. Slowly add a solution of LiHMDS (1.5 mL of a 1.0 M solution in THF, 1.5 mmol) dropwise over 10 minutes. Stir the resulting solution for 30 minutes at -45 °C. The deprotonation of the C13 hydroxyl group is a critical step.

  • Lactam Addition: In a separate flask, dissolve the protected β-lactam (~1.5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -45 °C.

  • Reaction: Allow the reaction to proceed at -45 °C for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the coupled product, which can be further deprotected to afford Paclitaxel.

Conclusion

The synthesis of bioactive molecules is a dynamic and ever-evolving field. The methodologies and protocols presented here represent a snapshot of the powerful tools available to modern researchers. By understanding the principles behind these techniques and carefully executing the experimental procedures, scientists can continue to push the boundaries of what is possible in drug discovery and development, ultimately contributing to the advancement of human health.

References

  • Holton, R. A. (1992). Method for preparation of taxol using β-lactam. U.S. Patent No. 5,175,315. Washington, DC: U.S.
  • Baran, P. S., et al. (2020). The Baran Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC. [Link]

  • Ohkuma, T., et al. (2008). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 84(5), 159-173. [Link]

  • Snead, D. R., et al. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2827. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • asymmetric-hydrogenation-2015.pdf. (n.d.). [Link]

  • Search Results - Beilstein Journals. (n.d.). [Link]

  • Walker, S. D., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(25), 8140-8141. [Link]

  • Docherty, P. H. (2008). Total Synthesis of Oseltamivir phosphate (Tamiflu). Organic Chemistry Portal. [Link]

  • Li, Q., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7593. [Link]

  • Lalevée, J., et al. (2015). Photoredox catalysis using a new iridium complex as an efficient toolbox for radical, cationic and controlled polymerizations under soft blue to green lights. Polymer Chemistry, 6(34), 6209-6218. [Link]

  • Trost, B. M. (2019). Publications 1994-Present. Stanford University. [Link]

  • Dai, C., et al. (2014). Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine. Chemical Science, 5(7), 2586-2591. [Link]

  • Szymański, W., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. ACS Catalysis, 10(15), 8566-8573. [Link]

  • Zhang, Z., et al. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • von Arx, M., et al. (2001). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. Topics in Catalysis, 16(1/2), 75-81. [Link]

  • Nickel/Iridium Metallaphotoredox Catalysis for Allylic C–H Bond Arylation of N-Allyl Heterocycles. (2024). The Journal of Organic Chemistry. [Link]

  • Continuous-flow synthesis of diphenhydramine hydrochloride, lidocaine... - ResearchGate. (n.d.). [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. (n.d.). [Link]

  • Lipase catalysed kinetic resolution of amines: selective acylation of (R,S) - ResearchGate. (n.d.). [Link]

  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. (2024). ACS Catalysis. [Link]

  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Semantic Scholar. (2013). [Link]

  • de Souza, R. O. M. A., et al. (2015). Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. [Link]

  • Kiely, C. M., et al. (2025). Multistep Synthesis of Diphenhydramine: A Modular Laboratory for First-Semester Organic Chemistry Students. Journal of Chemical Education. [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. (2006). [Link]

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate. (n.d.). [Link]

  • Total Synthesis of Paclitaxel | Request PDF - ResearchGate. (n.d.). [Link]

  • Stereochemistry: Kinetic Resolution - YouTube. (2022). [Link]

  • Shen, M., et al. (2010). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. The Journal of Organic Chemistry, 75(7), 2463-2466. [Link]

  • Oseltamivir total synthesis - Wikipedia. (n.d.). [Link]

  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. (2009). PMC. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (2000). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. PMC. [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutics. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position, yielding tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, provides a stable and versatile intermediate for further functionalization. This application note outlines a detailed, scalable, and efficient protocol for the large-scale synthesis of this key intermediate, addressing the critical aspects of process optimization, safety, and purification.

The tert-butyloxycarbonyl (Boc) group is widely utilized in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its facile, selective removal under acidic conditions.[1][2][3] This protocol focuses on a two-step synthetic sequence commencing with the catalytic hydrogenation of a readily available 1,8-naphthyridine precursor, followed by the introduction of the Boc protecting group.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic approach is a two-step process designed for efficiency and scalability.

Step 1: Catalytic Hydrogenation of 1,8-Naphthyridine

The initial step involves the reduction of the pyridine ring of the 1,8-naphthyridine core to afford the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, atom economy, and the relative ease of product isolation.

  • Choice of Catalyst: While various catalysts can effect this reduction, palladium on carbon (Pd/C) is often preferred for its high activity, selectivity, and cost-effectiveness in hydrogenating nitrogen-containing heterocycles. Ruthenium-based catalysts have also been shown to be highly effective for the asymmetric hydrogenation of substituted 1,8-naphthyridines, offering a route to chiral derivatives.[4][5][6] For the synthesis of the racemic parent tetrahydro-1,8-naphthyridine, Pd/C provides an excellent balance of reactivity and practicality.

  • Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to facilitate the reduction. The choice of solvent is critical; protic solvents like ethanol or methanol are commonly used as they can help to protonate the nitrogen atom, activating the ring towards reduction.

Step 2: Boc Protection of 1,2,3,4-tetrahydro-1,8-naphthyridine

The second step is the protection of the secondary amine of the tetrahydro-1,8-naphthyridine with a tert-butyloxycarbonyl (Boc) group. This is a standard transformation in organic synthesis.

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent for the introduction of the Boc group.[3]

  • Base: The reaction is typically performed in the presence of a base to neutralize the acidic byproduct, tert-butanol, and to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for this reaction.

Workflow Diagram

Synthesis_Workflow Start 1,8-Naphthyridine (Starting Material) Step1 Step 1: Catalytic Hydrogenation (H₂, Pd/C, EtOH) Start->Step1 Intermediate 1,2,3,4-Tetrahydro-1,8-naphthyridine Step1->Intermediate Step2 Step 2: Boc Protection ((Boc)₂O, TEA, DCM) Intermediate->Step2 Purification Purification (Crystallization/Chromatography) Step2->Purification Product tert-Butyl 3,4-dihydro-1,8- naphthyridine-1(2H)-carboxylate (Final Product) Purification->Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Large-Scale Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine

Materials and Equipment:

  • 1,8-Naphthyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Safety Precautions:

  • Palladium on carbon is pyrophoric when dry. Handle the wet catalyst with care and never allow it to dry completely in the air.

  • Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area, away from ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Procedure:

  • Reactor Setup: To a suitable high-pressure hydrogenation reactor, add 1,8-naphthyridine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the reactor to achieve a substrate concentration of approximately 0.5 M.

  • Inerting: Seal the reactor and purge the system with an inert gas (nitrogen or argon) three times to remove any residual air.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5 mol %, 50% wet). The catalyst should be added as a slurry in a small amount of ethanol to prevent ignition.

  • Hydrogenation: Seal the reactor again and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen and by periodic sampling and analysis (e.g., by TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 1,2,3,4-tetrahydro-1,8-naphthyridine as a solid or oil. This crude product is often of sufficient purity to be used directly in the next step.

Part 2: Synthesis of this compound

Materials and Equipment:

  • Crude 1,2,3,4-tetrahydro-1,8-naphthyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: Dissolve the crude 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir.

  • Boc Anhydride Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for large-scale preparations, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure this compound.

Data Summary
ParameterStep 1: HydrogenationStep 2: Boc Protection
Key Reagents 1,8-Naphthyridine, H₂, 10% Pd/C1,2,3,4-Tetrahydro-1,8-naphthyridine, (Boc)₂O, TEA
Solvent EthanolDichloromethane
Temperature Room Temperature0 °C to Room Temperature
Pressure 50 psi H₂Atmospheric
Typical Reaction Time 12-24 hours4-6 hours
Workup Filtration and solvent evaporationAqueous wash and extraction
Purification - (used crude)Column chromatography or crystallization
Expected Yield >95% (crude)85-95% (purified)
Reaction Scheme

Caption: Chemical scheme for the two-step synthesis.

Conclusion

This application note provides a robust and scalable two-step synthesis for this compound. The protocol employs readily available starting materials and reagents, and the procedures are optimized for large-scale production. The catalytic hydrogenation followed by Boc protection offers a high-yielding and efficient route to this valuable intermediate, which is of significant interest to researchers and scientists in the field of drug development. The detailed experimental procedures and safety considerations outlined herein should enable the successful and safe execution of this synthesis in a laboratory or pilot plant setting.

References

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Deriv
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Deriv
  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Deriv
  • tert-butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protected Compounds. ASNA Company for advanced technologies Ltd. [Link]

Sources

One-Pot Synthesis of Substituted 1,8-Naphthyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its diverse and potent biological activities.[1] Derivatives of this core structure are found in a range of therapeutic agents, including antimicrobial, anticancer, and antiviral drugs.[1][2] This guide provides a comprehensive overview of modern and efficient one-pot methodologies for the synthesis of substituted 1,8-naphthyridines, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and insights to empower your research.

The Power of One-Pot Syntheses

Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot reactions, by contrast, offer a more streamlined and efficient approach by combining multiple reaction steps in a single flask. This strategy not only saves time and resources but also minimizes waste, aligning with the principles of green chemistry. For the synthesis of complex molecules like 1,8-naphthyridines, one-pot methods have emerged as a powerful tool for rapidly generating diverse libraries of compounds for screening and development.

Key Synthetic Strategies

This guide will focus on three highly effective and versatile one-pot strategies for the synthesis of substituted 1,8-naphthyridines:

  • The Friedländer Annulation: A classic and reliable method involving the condensation of a 2-aminopyridine derivative with a carbonyl compound containing a reactive α-methylene group.[1]

  • Multicomponent Reactions (MCRs): An elegant approach where three or more starting materials are combined in a single step to form a complex product, offering high atom economy and structural diversity.[2][3]

  • Microwave-Assisted Synthesis: A modern technique that utilizes microwave irradiation to dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[4][5]

The Friedländer Annulation: A Timeless and Adaptable Approach

The Friedländer synthesis is a cornerstone in the construction of quinoline and naphthyridine ring systems.[1] In the context of 1,8-naphthyridines, the reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound possessing a reactive α-methylene group, such as a ketone or β-ketoester.[1] This reaction can be catalyzed by either acids or bases, and numerous modifications have been developed to enhance its efficiency and expand its substrate scope.

Mechanistic Insight: The Path to Aromaticity

The base-catalyzed Friedländer synthesis proceeds through a well-established mechanism. The reaction is initiated by the formation of an enolate from the active methylene compound, which then undergoes an aldol-type condensation with the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic 1,8-naphthyridine ring system.[1]

Friedlander_Mechanism General Mechanism of the Base-Catalyzed Friedländer Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde aldol_adduct Aldol Adduct 2-aminonicotinaldehyde->aldol_adduct active_methylene Active Methylene Compound enolate Enolate active_methylene->enolate Base enolate->aldol_adduct Aldol Condensation cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Cyclization naphthyridine Substituted 1,8-Naphthyridine cyclized_intermediate->naphthyridine - H2O (Dehydration)

Caption: General mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.

Protocol 1: A Green, Water-Based Friedländer Synthesis

This protocol, adapted from recent advancements in green chemistry, utilizes water as a solvent and an inexpensive, biocompatible ionic liquid catalyst, choline hydroxide (ChOH), for a highly efficient and environmentally friendly synthesis.[6][7]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, cyclohexanone)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol; for highly reactive compounds like acetone, 1.5 mmol can be used).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[6]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Yields of Substituted 1,8-Naphthyridines via Water-Based Friedländer Synthesis

EntryActive Methylene CompoundProductYield (%)
1Acetone2-Methyl-1,8-naphthyridine>95
2Cyclohexanone2,3,4,5-Tetrahydroacridine-7,8-dione>90
3Acetophenone2-Phenyl-1,8-naphthyridine>95
41-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][8]naphthyridine>90

Yields are based on isolated product after purification. Data adapted from[7]

Multicomponent Reactions: The Art of Molecular Construction

Multicomponent reactions (MCRs) are a powerful synthetic strategy where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all the reactants.[2][3] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.[3]

Mechanistic Insight: A Cascade of Events

The mechanism of the three-component synthesis of 1,8-naphthyridines is a fascinating cascade of reactions. It typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 2-aminopyridine to the resulting α,β-unsaturated intermediate. The final step is an intramolecular cyclization and subsequent aromatization to afford the substituted 1,8-naphthyridine.

MCR_Mechanism General Mechanism of the Three-Component Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde knoevenagel_product Knoevenagel Adduct aldehyde->knoevenagel_product active_methylene Active Methylene Compound active_methylene->knoevenagel_product Knoevenagel Condensation aminopyridine 2-Aminopyridine michael_adduct Michael Adduct aminopyridine->michael_adduct knoevenagel_product->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization naphthyridine Substituted 1,8-Naphthyridine cyclized_intermediate->naphthyridine Aromatization Microwave_Workflow General Workflow for Microwave-Assisted Synthesis Reactants Combine Reactants and Catalyst in Microwave Vial Irradiation Microwave Irradiation (Controlled Time & Temp) Reactants->Irradiation Cooling Cooling to Room Temperature Irradiation->Cooling Workup Product Isolation and Purification Cooling->Workup

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Impurity & Byproduct Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, controlling, and mitigating common impurities and byproducts in chemical synthesis. Our goal is to provide not just solutions, but a foundational understanding of why these issues occur and how to build robust, self-validating synthetic processes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a sound impurity control strategy.

Q1: What are the primary sources of impurities in a typical chemical synthesis?

A1: Impurities are unwanted chemical substances that can arise from numerous points in the synthetic and manufacturing process. Understanding their origin is the first step in controlling them. They are broadly classified by regulatory bodies like the ICH into three main categories.[1][2][3]

  • Organic Impurities: These are the most common and structurally diverse. They can include starting materials, byproducts from side reactions, intermediates that failed to react, degradation products of your Active Pharmaceutical Ingredient (API), as well as residual reagents, ligands, and catalysts.[1][4][5][6][7]

  • Inorganic Impurities: These are often introduced through the manufacturing process and are typically known and identifiable.[1][3][5] Examples include inorganic salts, heavy metals or other residual metals from catalysts, and filter aids like charcoal.[1][6][8]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis that are not completely removed during purification.[1][5][6] They are classified by their toxicity risk.[7]

Q2: I'm working in drug development. What are the regulatory expectations for impurity control?

A2: Regulatory bodies, coordinated by the International Council for Harmonisation (ICH), have established strict guidelines. The key document is ICH Q3A(R2), which applies to new drug substances (APIs) produced by chemical synthesis.[1][2][9] The core principles are:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most drugs, this is around 0.05%.[1][4]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.05% to 0.1%, depending on the maximum daily dose of the drug.[4]

  • Qualification Threshold: The level at which an impurity's biological safety must be established through toxicological data.[1][4] An impurity is considered "qualified" if it was present at a similar level in batches used for safety and clinical studies.[1][10]

Q3: How do I choose the right analytical method to detect and quantify impurities?

A3: The choice of analytical technique is dictated by the properties of your compound and the potential impurities. A multi-technique, or "orthogonal," approach is often required for comprehensive impurity profiling.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity analysis, especially when coupled with UV detection (HPLC-UV) for compounds with a chromophore.[11][12] Its high sensitivity and resolving power make it ideal for separating structurally similar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown impurities.[12] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.[11]

  • Gas Chromatography (GC): This technique is best suited for analyzing volatile organic impurities, such as residual solvents or volatile byproducts.[12][13] Coupling it with a Mass Spectrometry detector (GC-MS) allows for powerful identification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structure elucidation once an impurity has been isolated.[12][13] It is also used to identify and quantify impurities in the bulk material, and extensive databases exist for common contaminants.[15][16]

Troubleshooting Guides

This section provides structured, cause-and-effect guidance for specific experimental challenges.

Problem 1: My NMR spectrum shows unexpected peaks after a reaction. How do I identify the source?

Answer: Unexpected peaks in a crude NMR are a common issue. A systematic approach is key to diagnosis.

Workflow for Identifying Unknown NMR Signals

start Unexpected Peaks in Crude NMR check_solvents Compare peaks to known residual solvent shifts. (e.g., EtOAc, DCM, Hexane) start->check_solvents Step 1 check_reagents Analyze NMR of starting materials and reagents. check_solvents->check_reagents Step 2 common_byproducts Consider common byproducts of the specific reaction type. check_reagents->common_byproducts Step 3 hypothesis Hypothesize structure based on crude NMR & MS data. common_byproducts->hypothesis Step 4 isolate Isolate impurity via prep-HPLC or column. hypothesis->isolate Step 5 confirm Confirm structure with 1D/2D NMR of pure impurity. isolate->confirm Step 6

Caption: Workflow for systematic identification of unknown impurities.

Expert Insights:

  • Check Solvents & Grease: Before suspecting complex byproducts, always rule out common laboratory contaminants. Residual solvents like diethyl ether, ethyl acetate, dichloromethane, and silicone grease are frequent culprits. Consult a reference table for their characteristic shifts.[15][16]

  • Analyze Starting Materials: An impurity in your starting material will carry through the reaction, sometimes in a modified form.[17] Always run a high-quality NMR of your starting materials before beginning a synthesis.

  • Consider Reaction-Specific Byproducts: Many named reactions have well-known, unavoidable byproducts. For example:

    • Wittig Reaction: Expect to see triphenylphosphine oxide.

    • Grignard Reaction: Unreacted starting materials and products from reaction with moisture or CO2 are common.[18][19]

    • Suzuki/Cross-Coupling Reactions: Homocoupling of the starting materials is a frequent side reaction.

  • Use Orthogonal Data: If available, analyze the crude mixture by LC-MS. The mass of the unexpected peak can provide a molecular formula, which drastically simplifies interpretation of the NMR data.[11]

Problem 2: My final product has low yield and is difficult to purify. Could byproducts be the issue?

Answer: Absolutely. Low yield and purification difficulties are classic symptoms of significant byproduct formation. This often occurs when a side reaction consumes the starting material or the desired product, or when a byproduct has very similar physical properties (e.g., polarity) to your target compound.

Common Scenarios & Solutions

ScenarioPlausible CauseRecommended Action
Co-elution on Silica The byproduct has a very similar polarity to your product.1. Change Solvent System: Alter the polarity and selectivity of your mobile phase (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).2. Switch Stationary Phase: If silica gel fails, try alumina, C18 (reversed-phase), or a specialized bonded phase.[20]3. Consider Crystallization: If your product is a solid, recrystallization can be an extremely effective technique for removing even closely related impurities.[21][22]
Product Degradation Your target compound is unstable to the reaction conditions (e.g., heat, acid, base) or the purification method.1. Re-evaluate Reaction Conditions: Can the reaction be run at a lower temperature or for a shorter time? Is a milder reagent available?2. Test Purification Stability: Before committing the entire batch, take a small, pure sample of your product and expose it to your planned purification conditions (e.g., dissolve in silica gel and stir for an hour). Analyze by TLC or LC-MS to check for degradation.[23]
Incomplete Reaction Significant starting material remains, complicating purification.1. Drive the Reaction: Increase reaction time, temperature, or the stoichiometry of a key reagent.2. Pre-Purification: If the starting material has a very different polarity or functional group, consider a simple acid-base extraction or a quick filtration through a silica plug to remove it before detailed chromatography.
Problem 3: I'm seeing a persistent inorganic impurity (e.g., residual metal catalyst). How can I remove it?

Answer: Residual metals, particularly from cross-coupling catalysts (e.g., Palladium, Ruthenium), are a major concern in pharmaceutical development due to their toxicity.[8] Standard silica gel chromatography is often ineffective.

Specialized Removal Techniques:

  • Metal Scavengers: These are functionalized silica gels or polymers designed to chelate and bind specific metals. You can either stir your product solution with the scavenger and filter, or pass it through a dedicated scavenger cartridge.

  • Activated Carbon: Treatment with activated carbon can be effective for removing residual palladium and other metals.[8] Careful optimization is needed to avoid adsorption of the desired product.

  • Specialized Filtration: Certain filter aids and membranes are designed to trap inorganic impurities.[6]

  • Crystallization: A well-executed crystallization is often very effective at rejecting metal impurities into the mother liquor.

Key Experimental Protocols
Protocol 1: General Method for Impurity Identification using LC-MS

This protocol provides a framework for identifying an unknown impurity in a crude reaction mixture.

  • Sample Preparation:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Initial Analysis:

    • Inject the sample onto a general-purpose C18 HPLC column.

    • Run a broad gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid) to elute all components.

    • Use both a UV/Vis detector (e.g., DAD/PDA) and a Mass Spectrometer.

  • Data Interpretation:

    • Identify the peak corresponding to your expected product based on its retention time and expected mass.

    • For each major unknown peak, record its retention time and exact mass from the MS detector.

    • Crucial Step: Calculate a potential molecular formula from the exact mass. Use this formula to hypothesize potential structures. Does it correspond to a plausible byproduct (e.g., a dimer, a hydrolyzed intermediate, a homocoupled starting material)?

  • Structure Confirmation:

    • If the impurity level is significant, isolate the impurity using preparative HPLC.[11]

    • Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC) on the isolated material to confirm the hypothesized structure.[24]

Protocol 2: Step-by-Step Guide to Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[22]

  • Solvent Selection (The Critical Step):

    • Find a solvent (or solvent pair) in which your desired compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Ideally, the impurities should be either highly soluble at all temperatures (stay in the mother liquor) or insoluble at all temperatures (can be filtered out hot).

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point.

  • Hot Filtration (If Necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[22]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

  • Validation:

    • Check the purity of the recrystallized material (e.g., by TLC, LC-MS, or melting point) and compare it to the crude material.

References
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho. [Link]

  • Different Types of Impurities in Pharmaceuticals. (n.d.). Moravek. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia. [Link]

  • Inorganic Impurities. (n.d.). Auriga Research. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2024). Macsen Labs. [Link]

  • Organic Impurities in Chemical Drug Substances. (n.d.). Pharmaceutical Technology. [Link]

  • NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). International Labmate. [Link]

  • Chemistry Grignard Reaction Mechanism. (n.d.). SATHEE CUET. [Link]

  • List of purification methods in chemistry. (n.d.). Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

  • Name Reactions. (n.d.). IIT Kanpur. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]

  • What are all of the different chemical reactions including things like Grignard reactions and all other more specific types? (2023). Quora. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). CordenPharma. [Link]

  • Grignard Reagents. (2023). Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Grignard Reaction Mechanisms. (n.d.). Mettler Toledo. [Link]

  • Identifying and Quantifying Impurities in Chemical Products. (n.d.). SCION Instruments. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Classification of Impurities. (n.d.). PharmaState Academy. [Link]

Sources

Navigating the Stability and Storage of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth information on its stability and optimal storage conditions to ensure the integrity of your experiments and the longevity of the compound. The following information has been synthesized from data on closely related analogs and general chemical principles governing this compound class, in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Core Principles of Handling and Storage

Understanding the inherent chemical nature of this compound is paramount to its effective use. The presence of the Boc-protecting group and the dihydronaphthyridine core suggests potential sensitivities that must be addressed through proper handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the structure and data from similar compounds, the primary factors of concern are:

  • Atmospheric Moisture and Air: The naphthyridine ring system can be susceptible to oxidation, and the compound may be hygroscopic.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Photodegradation is a potential concern for many complex organic molecules.

  • Acidic/Basic Conditions: The Boc-protecting group is notoriously labile under acidic conditions. Strong bases could also promote side reactions.

Q2: How should I store my solid sample of this compound for long-term use?

A2: For long-term storage, it is recommended to store the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) . The container should be tightly sealed to prevent moisture and air ingress. For analogs such as the 7-chloro derivative, storage in an inert atmosphere at refrigerated temperatures is specified to maintain purity.[1]

Q3: Can I store the compound at room temperature for short periods?

A3: While some suppliers of related compounds suggest room temperature storage, for optimal stability, particularly for high-purity starting materials in sensitive applications, refrigerated conditions are preferable. If short-term room temperature storage is necessary, ensure the container is well-sealed and in a desiccator to minimize exposure to humidity.

Q4: What are the signs of degradation I should look for?

A4: Visual inspection can be an initial indicator. Look for:

  • Color Change: A change from a white or off-white solid to yellow or brown can indicate degradation.

  • Clumping or Deliquescence: This suggests moisture absorption.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your NMR, LC-MS, or HPLC analysis compared to the initial batch, degradation may have occurred.

Q5: How should I prepare solutions of this compound for my experiments?

A5: When preparing solutions, use anhydrous solvents and handle the solid material quickly to minimize exposure to the atmosphere. If the experiment is sensitive to moisture, consider preparing the solution in a glovebox or under a stream of inert gas.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material.- Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS).- If degradation is suspected, purify the material before use.- Review storage conditions and ensure they align with best practices.
The solid material appears discolored or has changed in consistency. Exposure to air, moisture, or light.- The material may be partially degraded. It is advisable to analyze the purity before use.- For future storage, use an opaque, tightly sealed container and store under an inert atmosphere in a refrigerator.
Difficulty in achieving complete dissolution in a non-polar aprotic solvent. The compound may have absorbed water, altering its solubility profile.- Dry the compound under vacuum before use.- Ensure the solvent is anhydrous.

Experimental Workflow for Handling and Storage

To ensure the integrity of your research, a systematic approach to handling and storage is crucial.

G cluster_0 Receiving and Initial Storage cluster_1 Sample Preparation cluster_2 Post-Use A Receive Compound B Visually Inspect for Degradation A->B C Store at 2-8°C under Inert Gas B->C D Equilibrate to Room Temperature in Desiccator C->D For Experimental Use E Weigh Solid in Low Humidity Environment D->E F Dissolve in Anhydrous Solvent E->F G Purge Headspace with Inert Gas F->G After Use H Reseal Tightly G->H I Return to 2-8°C Storage H->I

Caption: Recommended workflow for handling and storage of the compound.

In-Depth Scientific Discussion

The stability of this compound is intrinsically linked to its molecular structure. The tert-butoxycarbonyl (Boc) protecting group is a key feature. While it provides excellent protection for the nitrogen atom during many synthetic transformations, it is susceptible to cleavage under acidic conditions. Therefore, it is imperative to avoid acidic environments during storage and in experimental setups where the integrity of the Boc group is required.

The dihydronaphthyridine core, while more stable than a fully unsaturated naphthyridine to certain reactions, can still be prone to oxidation, especially if substituents on the ring are electron-donating. This potential for oxidation necessitates the exclusion of air, which is why storage under an inert atmosphere is recommended.

While no specific studies on the degradation pathways of this exact molecule are readily available in the public domain, it is reasonable to hypothesize that a primary degradation route would involve the hydrolysis or acid-catalyzed cleavage of the Boc group, yielding the corresponding unprotected dihydro-1,8-naphthyridine.

References

No specific Safety Data Sheet (SDS) for this compound was found. The recommendations in this guide are based on the SDS of closely related compounds and general chemical principles.

  • tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Safety Data.
  • General Handling and Storage of Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1,8-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1,8-naphthyridine intermediates. The unique bicyclic heteroaromatic structure of 1,8-naphthyridines makes them a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, the planar and often rigid nature of this core can lead to significant solubility challenges during synthesis, purification, and formulation.

This guide is designed to provide you, our fellow researchers, with practical, field-proven insights and systematic troubleshooting strategies to overcome these solubility hurdles. We will move beyond simple solvent lists to explore the underlying physicochemical principles, enabling you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Common Solubility Issues

This section addresses the most frequent solubility problems encountered during routine laboratory work with 1,8-naphthyridine intermediates.

Q1: My 1,8-naphthyridine starting material is poorly soluble in the planned reaction solvent. How do I proceed without altering the synthetic route?

A1: This is a classic challenge where the goal is to achieve homogeneity for a successful reaction. Before abandoning a validated synthetic step, consider these approaches:

  • Co-Solvent Systems: The principle of co-solvency involves adding a miscible solvent to reduce the overall polarity of the solvent system, thereby improving the solubility of a non-polar solute.[4] For many 1,8-naphthyridine cores, which are often crystalline and aromatic, a mixture of a polar aprotic solvent with a less polar one can be effective.

    • Practical Tip: If your reaction is in a solvent like ethanol, try adding a percentage of Dimethylformamide (DMF) or Dichloromethane (DCM). Start with a 9:1 ratio of your primary solvent to the co-solvent and gradually increase the co-solvent portion, monitoring for dissolution. Be mindful that changing the solvent system can affect reaction kinetics and selectivity.

  • Heating: Increasing the temperature will almost always increase solubility. Ensure your reactants and reagents are stable at elevated temperatures. If the reaction is intended for room temperature, you can often heat the mixture to achieve dissolution and then allow it to cool to the target reaction temperature. The compound may remain in a supersaturated state long enough for the reaction to proceed.

  • High-Dilution Conditions: While not always practical for large-scale synthesis, performing the reaction under high-dilution conditions can keep the intermediate in solution. This is particularly useful if the product is also expected to have low solubility, as it can prevent precipitation during the reaction.

Q2: My reaction appears to be complete, but upon cooling or workup, the product has crashed out as an intractable solid or oil. What happened and how can I improve my purification?

A2: This common scenario stems from a dramatic change in the solvent environment, causing the newly formed, often more complex, 1,8-naphthyridine derivative to exceed its solubility limit.

  • The Causality: During a reaction, your product is often in a hot, organic environment where it is soluble. Cooling reduces this solubility. An aqueous workup drastically increases the polarity of the medium, causing hydrophobic compounds to precipitate rapidly. This rapid precipitation often traps impurities and solvent, leading to poor-quality material.

  • Troubleshooting the Workup:

    • Solvent Choice for Extraction: Instead of pouring the reaction mixture directly into water, first remove the reaction solvent under reduced pressure. Then, dissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM) in which your product has reasonable solubility before proceeding with the aqueous wash. This gives you better control over the process.

    • Anti-Solvent Crystallization: This is a controlled precipitation method. Dissolve your crude product in a minimal amount of a good solvent (e.g., DMF, DMSO, or hot ethanol). Then, slowly add a miscible "anti-solvent" (a solvent in which your product is insoluble, like water or hexanes) until you observe persistent turbidity. This slower process encourages the formation of more ordered, purer crystals.[4]

    • Temperature Control: Cool the solution slowly. A gradual decrease in temperature (e.g., moving from room temperature to a 4°C refrigerator, then to a -20°C freezer) promotes the growth of larger, cleaner crystals over a rapid crash-out in an ice bath.

Q3: I need to prepare an aqueous stock solution of my final 1,8-naphthyridine compound for a biological assay, but it is completely insoluble in water or buffer.

A3: This is a critical step for downstream applications. The flat, aromatic structure of the 1,8-naphthyridine core often leads to poor aqueous solubility. Here is a systematic approach to tackle this.

  • Step 1: The DMSO Method: The most common first step is to prepare a high-concentration stock in 100% Dimethyl Sulfoxide (DMSO).[5]

    • Protocol: Dissolve the compound in pure DMSO to create a 10-100 mM stock. For the assay, this stock is then serially diluted into the aqueous buffer.

    • Critical Caveat: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as it can be toxic to cells or interfere with enzymatic activity. Always run a vehicle control (buffer with the same final DMSO concentration) to validate your results.

  • Step 2: pH Modification: The 1,8-naphthyridine scaffold contains basic nitrogen atoms.[6] Altering the pH to protonate these nitrogens can dramatically increase aqueous solubility.

    • The Principle: At a pH below the compound's pKa, the nitrogen atoms will be protonated, creating a cationic species (a conjugate acid). This charged species will have much greater solubility in polar solvents like water.

    • Actionable Strategy: Try dissolving your compound in an aqueous solution buffered to a lower pH (e.g., pH 4-5). If this is not compatible with your assay, you can prepare the stock in acidified water and then dilute it into your final buffer, relying on the buffer's capacity to neutralize the acid.

  • Step 3: Salt Formation: If pH adjustment is a viable strategy, creating a stable salt form is the logical next step for long-term use. This involves reacting the basic 1,8-naphthyridine "free base" with an acid to form a salt. Common pharmaceutically acceptable acids include HCl, H₂SO₄, methanesulfonic acid, and tartaric acid.[7] The resulting salt will often have significantly improved aqueous solubility and a more stable solid form.

Section 2: Systematic Protocols for Solubility Enhancement

For a more rigorous approach, a systematic evaluation is necessary. The following protocols provide a structured framework for characterizing and improving the solubility of your novel 1,8-naphthyridine intermediates.

Protocol 2.1: Comprehensive Solvent Screening

This protocol aims to identify a suitable solvent or co-solvent system for reactions, purification, or stock solution preparation.

Methodology:

  • Preparation: Place a small, known amount (e.g., 1-2 mg) of your compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a test solvent. Use a range of solvents with varying polarities.

  • Equilibration: Agitate the vials at a constant temperature (e.g., room temperature) for at least 24 hours to ensure equilibrium is reached. Sonication can be used initially to break up aggregates, but prolonged agitation is key.

  • Observation: Visually inspect each vial for undissolved solid. If the compound has dissolved, add another aliquot of the compound and repeat the process until saturation is reached.

  • Quantification (Optional): For a more precise measurement, centrifuge the saturated solutions, take a known volume of the supernatant, evaporate the solvent, and weigh the residue.

Data Summary Table:

SolventPolarity IndexBoiling Point (°C)Common Application Notes for 1,8-Naphthyridines
Water10.2100Generally poor, unless the compound is a salt or at an appropriate pH.
Methanol (MeOH)5.165Good for polar derivatives; often used for recrystallization.[8]
Ethanol (EtOH)4.378Common recrystallization solvent; less toxic alternative to MeOH.[9][10]
Isopropanol (IPA)3.982Useful for crystallization, often provides better crystals than EtOH.
Acetonitrile (ACN)5.882Good for chromatography and reactions; dissolves a moderate range of compounds.
Acetone5.156Strong solvent, useful for cleaning and as a reaction medium.
Dichloromethane (DCM)3.140Excellent for less polar derivatives; standard for extractions and chromatography.
Ethyl Acetate (EtOAc)4.477Common solvent for extractions and chromatography.
Tetrahydrofuran (THF)4.066Good for reactions, dissolves a wide range of compounds.
Dimethylformamide (DMF)6.4153"Universal" organic solvent, excellent for dissolving very poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)7.2189Excellent for stock solutions and difficult-to-dissolve compounds.[5]
Protocol 2.2: pH-Dependent Solubility Profile

This experiment is crucial for any 1,8-naphthyridine intermediate containing the basic nitrogen atoms.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Add an excess of your compound to each buffer solution in separate vials.

  • Shake-Flask Method: Agitate the sealed vials at a constant temperature for 24-48 hours to ensure equilibrium. This is a standard method for solubility determination.[6]

  • Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure the filter does not absorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH. The resulting curve will reveal the pH at which solubility is maximized.[11]

Section 3: Visualized Workflows and Concepts

To synthesize this information, the following diagrams illustrate the decision-making process and key concepts.

Decision Workflow for Solubility Enhancement

This flowchart guides the researcher through a logical sequence of steps when faced with a poorly soluble 1,8-naphthyridine intermediate.

Solubility_Workflow cluster_screening Initial Assessment cluster_strategy Strategy Selection start Start: Poorly Soluble 1,8-Naphthyridine Intermediate solvent_screen Solvent Screening (Protocol 2.1) start->solvent_screen For Organic Media ph_profile pH-Dependent Profile (Protocol 2.2) start->ph_profile For Aqueous Media cosolvent Use Co-Solvent System solvent_screen->cosolvent Single solvent insufficient ph_adjust pH Adjustment ph_profile->ph_adjust Solubility increases at low pH end_reaction Reaction / Purification Successful cosolvent->end_reaction salt_form Salt Formation ph_adjust->salt_form Need stable solid form end_assay Aqueous Stock Prepared ph_adjust->end_assay salt_form->end_assay

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubility

This diagram illustrates how protonation at low pH increases the aqueous solubility of a generic 1,8-naphthyridine core.

pH_Effect cluster_high_ph High pH ( > pKa ) cluster_low_ph Low pH ( < pKa ) naph_neutral 1,8-Naphthyridine (Free Base) sol_low Poorly Water Soluble (Hydrophobic) naph_protonated Protonated 1,8-Naphthyridine (Conjugate Acid) naph_neutral->naph_protonated + H⁺ (Protonation) naph_protonated->naph_neutral - H⁺ (Deprotonation) sol_high Highly Water Soluble (Charged Species)

Caption: Effect of pH on the ionization and solubility of 1,8-naphthyridines.

Section 4: Frequently Asked Questions (FAQs)

Q4: How do different substituents on the 1,8-naphthyridine ring affect solubility?

A4: Structure-property relationships are key.[12]

  • Lipophilic Groups: Alkyl and aryl groups (especially halogens) will generally decrease aqueous solubility and increase solubility in non-polar organic solvents like hexanes and DCM.

  • Polar/Hydrogen Bonding Groups: Groups like hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) can significantly increase aqueous solubility by forming hydrogen bonds with water.

  • Ionizable Groups: Basic amines or acidic groups will make the solubility highly pH-dependent, offering a straightforward method for modulation.

Q5: When should I choose co-crystallization over salt formation?

A5: This is an excellent question that touches on advanced formulation science.

  • Choose Salt Formation when: Your compound has a suitable basic nitrogen (most 1,8-naphthyridines do) with a pKa that allows for stable salt formation with a pharmaceutically acceptable acid. This is often the most direct and effective way to achieve a large increase in aqueous solubility.[7]

  • Consider Co-crystals when: Your compound is non-ionizable or is a very weak base. Co-crystallization involves combining your active molecule with a benign "co-former" in the same crystal lattice.[13] This can improve solubility and dissolution rate by creating a different solid-state form with more favorable crystal energy, but the effect is often less dramatic than salt formation.

Q6: Are there any "green" or more environmentally friendly solvents that work for 1,8-naphthyridines?

A6: Yes, the field is increasingly moving towards sustainable chemistry. While traditional solvents like DMF and DCM are highly effective, greener alternatives are being explored. Recent studies have shown that the Friedländer synthesis of 1,8-naphthyridines can be performed efficiently in water, sometimes with the aid of a catalyst like choline hydroxide, yielding excellent results.[14] For purification, consider solvents like 2-methyl-THF as a substitute for THF/DCM, and ethyl acetate/ethanol as greener choices for chromatography and recrystallization.

References

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. De Gruyter. Available at: [Link]

  • Bakr, R. B., et al. (2021). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Priya, K. K., & Jella, K. S. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]

  • de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (PMC). Available at: [Link]

  • Madaan, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Advances in 1,8-Naphthyridines Chemistry. ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • Hayes, C. G., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Singh, P., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

  • Zhang, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (PMC). Available at: [Link]

  • Bruno, G., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. National Institutes of Health (PMC). Available at: [Link]

  • Bethune, S. J., et al. (2019). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. National Institutes of Health (PMC). Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Corbo, J., & Balant, L. P. (1983). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Jain, P., & Goel, A. (2013). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Bergström, C. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Available at: [Link]

  • Kumar, A., et al. (2022). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Alternative Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common synthetic challenges. This resource is structured to help you troubleshoot your experiments effectively and explore alternative pathways that can enhance yield, purity, and overall efficiency.

Troubleshooting Guide: Navigating Common Synthesis Issues

This section addresses specific problems encountered during chemical synthesis with actionable solutions and alternative approaches.

Issue 1: Low Reaction Yield

Q: My reaction is providing a consistently low yield. What are the common causes and what alternative strategies can I employ?

A: Low yields are a frequent challenge in synthesis, often stemming from several factors including incomplete reactions, side product formation, or product degradation under reaction conditions. Before exploring entirely new routes, consider optimizing your current protocol. However, if optimization fails, alternative strategies can be highly effective.

Common Causes of Low Yield:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield.[1][2]

  • Poor Reagent Quality or Reactivity: Impurities in starting materials or reagents can interfere with the desired transformation.

  • Equilibrium Limitations: Reversible reactions may not proceed to completion.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.

  • Product Instability: The target molecule may be degrading under the reaction or work-up conditions.[3]

Alternative Strategies to Improve Yield:

  • Green Chemistry Approaches: These methods often provide milder reaction conditions, which can minimize side reactions and product degradation.[4][5]

    • Microwave-Assisted Synthesis: Utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and increased yields.[6][7]

    • Biocatalysis: Employs enzymes as catalysts, which are highly specific and operate under mild conditions, reducing the formation of byproducts.[6][8]

  • Flow Chemistry: Performing reactions in a continuous flow system can offer precise control over reaction parameters, leading to improved yields and safety, especially for highly exothermic or hazardous reactions.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy and yield.[9] MCRs can be a powerful alternative to lengthy, multi-step syntheses that suffer from cumulative yield losses.[9]

Experimental Protocol: Microwave-Assisted Esterification

This protocol provides a greener alternative to traditional acid-catalyzed esterification, which often requires long reaction times and can lead to side reactions.

StepProcedureRationale
1 In a 10 mL microwave vial, combine the carboxylic acid (1 mmol), alcohol (1.2 mmol), and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15).Using a solid acid catalyst simplifies purification, as it can be easily filtered off after the reaction.
2 Add a minimal amount of a high-boiling, microwave-transparent solvent (e.g., toluene, if necessary). For a solvent-free approach, proceed without solvent if the reactants are liquids.[10]Minimizing or eliminating solvent aligns with green chemistry principles and can increase reaction concentration, potentially improving reaction rates.[10]
3 Seal the vial and place it in the microwave reactor.A sealed vessel allows for heating above the solvent's boiling point, accelerating the reaction.
4 Set the reaction temperature to 120 °C and the reaction time to 10 minutes with stirring.Microwave heating allows for rapid and efficient energy transfer to the reactants, significantly reducing reaction time compared to conventional heating.[6]
5 After the reaction is complete, cool the vial to room temperature.Safety precaution before opening the pressurized vial.
6 Filter to remove the solid catalyst.Simplifies the work-up process.
7 Concentrate the filtrate under reduced pressure to obtain the crude ester.
8 Purify the crude product by flash chromatography if necessary.
Issue 2: Product Purification Challenges

Q: I'm struggling with the purification of my target compound due to persistent, closely-related impurities. What alternative synthesis strategies can help?

A: Purification is a critical step in any synthesis, and the presence of stubborn impurities can significantly impact the final product's quality and yield.[2] When standard purification techniques like chromatography and crystallization are insufficient, redesigning the synthesis to avoid the formation of these impurities is often the most effective solution.

Common Causes of Purification Difficulties:

  • Formation of Stereoisomers or Regioisomers: Non-selective reactions can produce a mixture of isomers that are difficult to separate.[11][12]

  • Structurally Similar Byproducts: Side reactions can generate impurities with similar physical properties to the desired product.

  • Use of Difficult-to-Remove Reagents: Certain reagents or catalysts can be challenging to separate from the reaction mixture.

Alternative Strategies for Cleaner Reactions:

  • Catalytic Reactions: Utilizing highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of isomers and other byproducts.

    • Asymmetric Catalysis: Employs chiral catalysts to produce a single enantiomer of a chiral molecule, eliminating the need to separate enantiomers later.[13]

    • Organocatalysis: Uses small organic molecules as catalysts, which can offer high selectivity and are often less toxic and easier to remove than metal-based catalysts.[5]

  • Enzymatic Reactions: As mentioned for improving yield, the high specificity of enzymes can lead to exceptionally clean reactions with minimal byproduct formation.[8]

  • Solid-Phase Synthesis: Attaching the starting material to a solid support allows for easy removal of excess reagents and byproducts by simple filtration and washing. This technique is widely used in peptide and oligonucleotide synthesis.

Workflow for Selecting a More Selective Synthesis Route

start Problem: Difficult Purification identify_impurities Identify Impurity Structures (e.g., NMR, MS) start->identify_impurities analyze_mechanism Analyze Reaction Mechanism to Understand Impurity Formation identify_impurities->analyze_mechanism is_isomer Is the impurity an isomer (stereo- or regio-)? analyze_mechanism->is_isomer is_byproduct Is the impurity a byproduct from a side reaction? analyze_mechanism->is_byproduct is_isomer->is_byproduct No alternative_catalyst Explore Alternative Catalysts (Asymmetric, Organo-, Bio-catalysis) is_isomer->alternative_catalyst Yes modify_conditions Modify Reaction Conditions (Solvent, Temp, Reagent) is_byproduct->modify_conditions Yes solid_phase Consider Solid-Phase Synthesis is_byproduct->solid_phase No, reagent-derived final_choice Select and Test New Route alternative_catalyst->final_choice alternative_reagent Choose a More Selective Reagent modify_conditions->alternative_reagent alternative_reagent->final_choice solid_phase->final_choice

Caption: Decision-making workflow for choosing an alternative synthesis route to overcome purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are "Green Solvents" and how can they improve my synthesis?

A: Green solvents are alternatives to traditional volatile organic compounds (VOCs) that are often toxic and environmentally harmful.[6] Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. Examples include water, ionic liquids, and supercritical fluids.[6] Using green solvents can not only reduce the environmental impact of your synthesis but also improve reaction outcomes by offering unique reactivity and selectivity.[4][6] For instance, performing reactions in water can sometimes accelerate reaction rates due to hydrophobic effects.

Q2: How can I design a synthetic route for a novel compound?

A: Designing a synthetic route for a new molecule is a complex process that often relies on a technique called retrosynthetic analysis.[14][15] This involves mentally breaking down the target molecule into simpler, commercially available starting materials.[14][15]

Key Principles of Retrosynthetic Analysis:

  • Identify Key Functional Groups: Look for functional groups in the target molecule that can be formed using known, reliable reactions.

  • Make Strategic "Disconnections": Break bonds in the target molecule to simplify it. These disconnections should correspond to reliable bond-forming reactions.

  • Work Backwards: Continue this process until you arrive at simple, readily available starting materials.

  • Evaluate and Refine: Once you have a potential route, evaluate its feasibility, considering factors like reagent availability, reaction conditions, and potential side reactions.

Modern approaches also leverage computer-aided synthesis planning (CASP) tools, which use extensive reaction databases and machine learning algorithms to propose and evaluate potential synthetic routes.[16][17]

Q3: When should I consider a completely different synthetic route versus optimizing my current one?

A: The decision to switch to a new synthetic route depends on the nature and severity of the issues you are facing.

When to Optimize:

  • If you are getting the desired product, but the yield is moderate.

  • If minor, easily separable byproducts are forming.

  • If the reaction is slow.

  • If you have a good understanding of the reaction mechanism and can rationally predict how changes in conditions will affect the outcome.

When to Consider a New Route:

  • If the yield is consistently very low or zero.

  • If the major product is an undesired isomer or byproduct.[3]

  • If purification is extremely difficult or impossible due to inseparable impurities.

  • If the current route uses hazardous, unstable, or very expensive reagents.

  • If the reaction is not scalable for larger quantities.

Decision Matrix for Route Selection

IssueSeverityRecommendationJustification
Low Yield< 30%Consider New RouteFundamental issues with the reaction are likely.
30-60%Optimize Current RouteSignificant improvements may be possible with condition adjustments.
ImpuritiesInseparableConsider New RouteA more selective transformation is needed.
SeparableOptimize Current RouteFocus on minimizing byproduct formation.
Reagent SafetyHigh HazardConsider New RoutePrioritize safer alternatives, especially for scale-up.
ScalabilityPoorConsider New RouteDevelop a process that is viable for larger quantities from the outset.

References

  • Development of green synthetic routes for organic compounds - International Journal of Advanced Chemistry Research. (URL: [Link])

  • Overcoming Chemistry Challenges: Common Problems And Solutions. (URL: [Link])

  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - NIH. (URL: [Link])

  • Greener synthesis of chemical compounds and materials | Royal Society Open Science. (URL: [Link])

  • Choosing the Right Reagents for Chemical Transformations - Oreate AI Blog. (URL: [Link])

  • 3.2 TOOLS OF GREEN CHEMISTRY Alternative Synthesis The difficult task for chemists and others is to create new products, process. (URL: [Link])

  • Synthetic Route Design - Protheragen. (URL: [Link])

  • Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - ACS Publications. (URL: [Link])

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])

  • Overcoming Key Challenges in Drug Discovery | Lab Manager. (URL: [Link])

  • Green Chemistry Approaches to Sustainable Organic Synthesis - ResearchGate. (URL: [Link])

  • Gomez. Overview of Synthesis Planning and Requirements for Machine Learning Approaches. (URL: [Link])

  • What can be done to increase the yield of a reaction even if the reaction does not go to completion? - Quora. (URL: [Link])

  • How Can Drug Developers Overcome API Synthesis Challenges in Drug Development?. (URL: [Link])

  • Best practices in designing a synthetic route. | Wyzant Ask An Expert. (URL: [Link])

  • What factors would make a drug incredibly difficult to synthesise? - Quora. (URL: [Link])

  • Computational Chemical Synthesis Analysis and Pathway Design - PMC - NIH. (URL: [Link])

  • Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences. (URL: [Link])

  • Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States - PMC - NIH. (URL: [Link])

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. (URL: [Link])

  • Undergraduate Organic Synthesis Guide - Paul Bracher. (URL: [Link])

  • Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications - ResearchGate. (URL: [Link])

  • Strategies to Prepare Complex Molecules: Target-Driven Synthesis and Reactivity-Driven Methodology - YouTube. (URL: [Link])

  • Approach to Synthesis Problems – Organic Chemistry: How to…. (URL: [Link])

Sources

Technical Support Center: Metabolic Stability of tert-Butyl Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges with the metabolic stability of drug candidates featuring a tert-butyl group on a heterocyclic scaffold. As a Senior Application Scientist, my aim is to deliver not just protocols, but the underlying rationale to empower you to make informed decisions in your drug discovery programs.

Introduction: The Double-Edged Sword of the tert-Butyl Group

The tert-butyl group is a ubiquitous substituent in medicinal chemistry, prized for its unique structural and electronic properties.[1] Its significant steric bulk can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation and thereby enhancing a compound's half-life.[2][3] Furthermore, its defined size can enforce specific molecular conformations, leading to improved receptor selectivity and potency.[2]

However, this seemingly inert group is often a metabolic liability. The sp³ hybridized C-H bonds of its methyl groups are susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes.[4][5] This metabolic vulnerability is a frequent challenge in drug discovery, potentially leading to high clearance, low oral bioavailability, and the formation of active or inactive metabolites.[5][6] This guide provides a framework for troubleshooting common issues and optimizing the metabolic profile of your tert-butyl containing heterocyclic compounds.

Core Concepts: Metabolic Pathways of the tert-Butyl Group

The primary route of metabolism for the tert-butyl group is oxidation, a Phase I reaction predominantly catalyzed by CYP enzymes in the liver.[4][7]

  • Hydroxylation: The initial and most common metabolic step is the oxidation of one of the methyl groups to form a primary alcohol (hydroxymethyl metabolite).[4] This reaction introduces a polar handle, facilitating excretion.

  • Further Oxidation: The newly formed alcohol can be further oxidized by enzymes like aldehyde dehydrogenase to a carboxylic acid.[4]

  • C-C Bond Cleavage: In some cases, more complex C-demethylation can occur, leading to the cleavage of a carbon-carbon bond within the tert-butyl moiety. This process can be mediated by CYP3A4/5 and CYP2C8.[8]

  • Conjugation (Phase II): The hydroxylated metabolite can undergo Phase II conjugation reactions, such as glucuronidation, which dramatically increases water solubility and facilitates elimination.[9]

It is also crucial to consider the metabolic fate of the heterocyclic core itself. Electron-rich heterocycles can be susceptible to oxidation, while saturated heterocycles are often metabolized at the position adjacent to the heteroatom.[10][11]

Parent Parent Compound (tert-Butyl Heterocycle) Metabolite1 Hydroxylated Metabolite (-CH2OH) Parent->Metabolite1 CYP450 Oxidation (Phase I) Metabolite2 Carboxylic Acid Metabolite (-COOH) Metabolite1->Metabolite2 Dehydrogenase (Phase I) Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 UGT Enzymes (Phase II)

Caption: Primary metabolic pathway of a tert-butyl group.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific challenges you may encounter during in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Q1: My compound shows high clearance in the liver microsomal stability assay. What's the first step to identify the problem?

A1: An unexpectedly high clearance in a liver microsomal stability assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, most likely CYPs.[12] The tert-butyl group is a common site of such metabolism, but other "metabolic soft spots" on the heterocycle or elsewhere could also be responsible.[5][6]

Causality & Experimental Logic: The goal is to pinpoint the exact site of metabolic attack. This knowledge is critical for guiding structural modifications to improve stability.[13]

Recommended Workflow:

  • Metabolite Identification (MetID) Study: This is the most direct approach. Incubate your compound with human liver microsomes (HLM) in the presence of the cofactor NADPH. Analyze the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Look for metabolites with a mass shift of +16 Da (oxidation/hydroxylation) relative to the parent compound.[6]

  • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which specific isoform(s) are responsible for the metabolism.[6] This provides valuable information, as different CYPs have different substrate specificities and potential for drug-drug interactions.

  • Chemical Inhibition: In parallel with the MetID study, run the microsomal stability assay in the presence of known, specific inhibitors for major CYP enzymes. A significant reduction in clearance in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.[8]

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Outcome A High Clearance in Liver Microsomes B Metabolite ID (LC-MS/MS) Look for +16 Da A->B C CYP Reaction Phenotyping (Recombinant CYPs) A->C D Chemical Inhibition Assays A->D E Identify Metabolic 'Soft Spot' (e.g., tert-butyl hydroxylation) B->E F Pinpoint Responsible CYP Isoform(s) C->F D->F

Caption: Workflow for troubleshooting high metabolic clearance.

Q2: My compound is stable in liver microsomes but shows high clearance in a hepatocyte stability assay. What could explain this discrepancy?

A2: This is a classic observation that points towards the involvement of metabolic pathways present in intact hepatocytes but absent in microsomes. The most likely culprits are Phase II conjugation enzymes (like UGTs) or cytosolic enzymes.[13]

Causality & Experimental Logic: Liver microsomes are vesicles of the endoplasmic reticulum and primarily contain Phase I CYP enzymes.[12] Hepatocytes are whole liver cells that contain the full complement of both Phase I and Phase II metabolic machinery.[14] If a compound is stable in microsomes, it suggests it is not readily metabolized by CYPs. However, if it's unstable in hepatocytes, it's likely undergoing Phase II conjugation directly, or a CYP-generated metabolite is being rapidly conjugated.

Troubleshooting Steps:

  • Analyze Hepatocyte Incubations for Phase II Metabolites: Re-examine the LC-MS/MS data from your hepatocyte assay. Look specifically for mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).

  • Consider Transporter Effects: Intact hepatocytes also have active uptake and efflux transporters which are not present in microsomes. Poor permeability into the hepatocyte could mask metabolic instability, while active uptake could enhance it. While less common for clearance discrepancies, it's a factor to consider.[15]

  • Re-evaluate Microsomal Data: It's possible that a Phase I metabolite is formed in microsomes but at a rate below your limit of detection, and this metabolite is then rapidly and efficiently conjugated in hepatocytes. A more sensitive analytical method might be needed.

Q3: My initial screens in rat liver microsomes showed good stability, but the compound is highly unstable in human liver microsomes. Why the difference?

A3: Significant species differences exist in the expression levels and substrate specificities of drug-metabolizing enzymes, particularly CYPs.[4] A compound may not be a substrate for a major rat CYP isoform but could be an excellent substrate for a major human one. For example, CYP2C19 hydroxylates the tert-butyl group of the antiretroviral drug nelfinavir, and this enzyme's activity can vary between species.[4]

Causality & Experimental Logic: Relying solely on animal models for metabolic stability can be misleading and lead to the progression of compounds that will ultimately fail in human studies.[16] It is imperative to use human-derived in vitro systems as early as feasible to make clinically relevant decisions.

Actionable Insight:

  • Always prioritize data from human liver microsomes (HLM) or human hepatocytes for lead optimization decisions.

  • If you must use animal models for PK studies, conduct cross-species in vitro metabolism comparisons (e.g., rat, dog, monkey, human) to select the most predictive species for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Which CYP enzymes are most commonly responsible for metabolizing tert-butyl groups?

A1: While multiple CYPs can be involved, several are frequently implicated in the oxidation of tert-butyl groups on drug molecules. The specific isoform depends on the overall structure of the compound.

CYP IsoformExamples of tert-Butyl Containing SubstratesMetabolic ReactionReference(s)
CYP3A4 Finasteride, Ivacaftor, NirmatrelvirHydroxylation[4]
CYP2C9 BosentanHydroxylation[4]
CYP2C19 NelfinavirHydroxylation[4]
CYP2C8 Ombitasvir, DasabuvirHydroxylation, C-demethylation[4]
CYP2A6 Methyl tert-butyl ether (MTBE)O-dealkylation leading to tert-butyl alcohol[17]
Q2: What are the most effective strategies to improve the metabolic stability of my compound if the tert-butyl group is the confirmed liability?

A2: Once the tert-butyl group is identified as the metabolic soft spot, several medicinal chemistry strategies can be employed. The goal is to reduce the susceptibility of the C-H bonds to enzymatic oxidation without sacrificing the beneficial steric or conformational properties of the group.

  • Bioisosteric Replacement: This is often the most successful strategy. Replace the tert-butyl group with a sterically similar but metabolically more robust isostere. A leading example is the trifluoromethylcyclopropyl (Cp-CF₃) group , which has been shown to consistently increase metabolic stability in vitro and in vivo compared to its tert-butyl counterparts.[5][6][18] This is because all the fully sp³ C-H bonds are removed or have their s-character increased, making hydrogen abstraction more difficult.[5]

  • Distal Modifications: Sometimes, metabolism can be diverted away from the tert-butyl group by making modifications elsewhere in the molecule. For example, introducing an electron-withdrawing group on the heterocyclic ring can decrease the electron density of the entire molecule, making it less prone to oxidation.[11][19]

  • Metabolic Blocking: If another site on the molecule is also being metabolized, blocking that "distal soft spot" can sometimes paradoxically increase metabolism at the tert-butyl group due to "metabolic compensation."[4] Therefore, it's crucial to have a complete picture of the compound's metabolism.

StrategyExample ModificationRationale
Bioisosteric Replacement Replace tert-butyl with a trifluoromethylcyclopropyl groupRemoves metabolically labile sp³ C-H bonds, increasing resistance to oxidation.[5][6]
Electronic Deactivation Add an electron-withdrawing group (e.g., fluorine) to the heterocycleReduces the overall electron density of the molecule, making it a poorer substrate for CYP oxidation.[11]
Steric Shielding Introduce a bulky group near the tert-butyl group (less common)Can sterically hinder the approach of the metabolizing enzyme to the site of oxidation.[20]
Q3: Can the metabolites of a tert-butyl group be pharmacologically active?

A3: Yes, absolutely. It is a critical consideration in drug development. The hydroxylated metabolite may retain, have reduced, or even have different activity compared to the parent drug.

  • Nelfinavir: The tert-butyl group is hydroxylated by CYP2C19 to form the M8 metabolite, which displays potent anti-viral activity.[4]

  • Ivacaftor: This drug contains two tert-butyl groups. One is metabolized by CYP3A4 to a hydroxylated active metabolite (M1) with a potency about one-sixth that of the parent drug.[4]

  • Dasabuvir: Hydroxylation at the tert-butyl group results in an active antiviral metabolite.[4]

The formation of active metabolites necessitates their full pharmacological characterization as part of the safety assessment of a new drug candidate.

References

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., Tan, Y., & Patten, C. J. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 71(4), 266-269. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • ResearchGate. (n.d.). Metabolically Stable tert-Butyl Replacement. Request PDF. [Link]

  • Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • PubMed. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Scott, P. J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3121-3124. [Link]

  • IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Patsnap Synapse. (2025). What are common issues in in vitro ADME assays?. [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. [Link]

  • MDPI. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Metabolites. [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(8), 1121-1150. [Link]

  • Scott, E. E., & Halpert, J. R. (2005). Structural Analysis of Mammalian Cytochrome P450 2B4 Covalently Bound to the Mechanism-Based Inactivator tert-Butylphenylacetylene: Insight into Partial Enzymatic Activity. Journal of Biological Chemistry, 280(33), 30022-30029. [Link]

  • Unknown. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. [Link]

  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. [Link]

  • ResearchGate. (n.d.). Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. [Link]

  • Zhang, Y., & Baillie, T. A. (2012). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 40(10), 1856-1860. [Link]

  • Bąk, A., & Frankiewicz, M. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(23), 5589. [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(8), 1121-1150. [Link]

  • Chemistry LibreTexts. (2024). 1.5: Drug Metabolism. [Link]

  • ResearchGate. (n.d.). (PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's unique spectral signature, compares it with relevant structural analogs, and provides a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. It serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] The 1,8-naphthyridine core is a recognized pharmacophore, and the dihydro- derivative with a tert-butyloxycarbonyl (Boc) protecting group offers a versatile scaffold for further chemical modification. Accurate structural elucidation is paramount, and NMR spectroscopy is the definitive technique for this purpose. This guide explains the causality behind the observed spectral data, providing a framework for confident identification and characterization.

Analysis of ¹H and ¹³C NMR Spectral Data

The structural features of this compound give rise to a distinct and predictable NMR spectrum. The Boc protecting group, the saturated piperidine-like ring, and the pyridine ring each contribute characteristic signals.

Below is a table summarizing the anticipated NMR spectral data, synthesized from analyses of structurally similar compounds and fundamental principles of NMR spectroscopy.

Table 1: Predicted NMR Spectral Data for this compound in CDCl₃

¹H NMR δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H-7~8.0-8.2dd~4.5, 1.51HPyridine Ring
H-5~7.2-7.4dd~7.5, 1.51HPyridine Ring
H-6~6.9-7.1dd~7.5, 4.51HPyridine Ring
H-2~3.8-4.0t~6.02H-N-CH₂-
H-4~2.7-2.9t~6.52HAr-CH₂-
H-3~1.9-2.1p~6.22H-CH₂-CH₂-CH₂-
Boc -C(CH₃)₃~1.50s-9Htert-Butyl
¹³C NMR δ (ppm)Assignment
C=O (Boc)~155.0Carbonyl
C-8a~153.0Pyridine Ring
C-7~147.0Pyridine Ring
C-4a~137.0Pyridine Ring
C-5~121.0Pyridine Ring
C-6~119.0Pyridine Ring
-C (CH₃)₃ (Boc)~80.5Quaternary Carbon
C-2~42.0-N-CH₂-
C-4~28.0Ar-CH₂-
-C(C H₃)₃ (Boc)~28.5tert-Butyl
C-3~22.0-CH₂-C H₂-CH₂-
Spectral Interpretation:
  • ¹H NMR: The aromatic region displays three distinct signals corresponding to the protons on the pyridine ring (H-5, H-6, H-7), each showing characteristic doublet of doublets (dd) splitting due to coupling with its neighbors. The aliphatic region is defined by three signals for the saturated ring protons. The protons at C-2, being adjacent to the nitrogen atom of the carbamate, are deshielded and appear as a triplet around 3.8-4.0 ppm. The protons at C-4, adjacent to the aromatic ring, appear as a triplet around 2.7-2.9 ppm. The C-3 protons, situated between two methylene groups, resonate as a quintet (or multiplet) around 1.9-2.1 ppm. The most prominent signal in the spectrum is the sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically found around 1.50 ppm.[2]

  • ¹³C NMR: The carbonyl carbon of the Boc group is readily identified by its characteristic downfield shift to ~155.0 ppm. The quaternary carbon of the tert-butyl group appears around 80.5 ppm. The aromatic carbons of the pyridine ring give rise to five signals in the downfield region. The aliphatic carbons (C-2, C-3, C-4) appear in the upfield region, with their chemical shifts influenced by their proximity to the nitrogen atom and the aromatic ring. The methyl carbons of the Boc group produce a strong signal around 28.5 ppm.[2]

Visualizing the Structure and Workflow

A clear understanding of the molecular structure is essential for assigning NMR signals. The following diagram illustrates the numbering convention used for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS), if needed prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., with proton decoupling) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate peaks (¹H) & pick peaks (¹³C) proc3->proc4 final final proc4->final Spectral Analysis & Comparison

Caption: Standardized workflow for NMR spectral analysis.

Comparative Analysis: Distinguishing Structural Analogs

The utility of NMR data is magnified when compared against structurally related compounds. This comparison helps to unequivocally confirm the identity of the target molecule by highlighting the specific spectral changes induced by structural modifications.

Table 2: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-4Aromatic HBoc -C(CH₃)₃
Target Compound ~3.8-4.0 ~2.7-2.9 ~6.9-8.2 ~1.50
1,2,3,4-Tetrahydro-1,8-naphthyridine [3]~3.3-3.5~2.7-2.8~6.4-7.8N/A
tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate [3]~3.9~2.8~6.8, 7.1~1.5

The most significant difference is observed at the C-2 position. In the unprotected 1,2,3,4-tetrahydro-1,8-naphthyridine, the protons at C-2 are shifted upfield compared to the Boc-protected analog. [3]This is because the electron-withdrawing carbonyl group of the Boc protector deshields the adjacent C-2 protons, causing their resonance to shift downfield. The presence of the large singlet at ~1.50 ppm is the definitive marker for the Boc group. [2]Comparing the target compound to its 7-methyl substituted analog shows that substitution on the pyridine ring has a minor effect on the aliphatic protons but will significantly alter the pattern in the aromatic region, confirming the substitution pattern. [3]

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, the following detailed protocol for acquiring NMR spectra is recommended. This protocol is based on established best practices in NMR spectroscopy. [2][4] 1. Sample Preparation: i. Accurately weigh 5-10 mg of this compound. ii. Transfer the sample to a clean, dry vial. iii. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity (≥99.8% D). iv. If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS). For routine characterization, the residual solvent peak can be used for referencing. [2] v. Gently agitate the vial to ensure the sample is fully dissolved. vi. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: i. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. ii. Lock the spectrometer on the deuterium signal of the solvent. iii. Tune and match the probe for both the ¹H and ¹³C frequencies. iv. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape. v. For ¹H NMR: Acquire a standard one-pulse spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans. [4] vi. For ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program). Typical parameters would include a 30° pulse angle, a longer acquisition time and relaxation delay, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. [2] 3. Data Processing: i. Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. ii. Perform a Fourier Transform to convert the FID from the time domain to the frequency domain. iii. Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. iv. Apply a baseline correction to obtain a flat baseline across the spectrum. v. Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm. [2] vi. For ¹H NMR: Integrate the peak areas to determine the relative number of protons for each signal. vii. For ¹³C NMR: Perform peak picking to identify the chemical shift of each carbon resonance.

Conclusion

The NMR spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic features include the characteristic signals of the Boc group—a nine-proton singlet around 1.50 ppm in the ¹H spectrum and two carbons at ~155.0 ppm and ~80.5 ppm in the ¹³C spectrum—and the distinct patterns of the aromatic and saturated heterocyclic rings. Comparative analysis against its unprotected and substituted analogs confirms the influence of the Boc group on the chemical shifts of adjacent protons, providing a robust method for unambiguous identification. The standardized protocol provided ensures the acquisition of high-quality, reproducible data essential for research and development.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Online] Available at: [Link]

  • Beilstein Journals. Supporting Information: Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Online] Available at: [Link]

  • Wiley-VCH. Supporting Information for "A Palladium-Catalyzed Strategy for the Preparation of 2-Vinyl-Substituted Fused-Polypyran Architectures". [Online] Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. The 1,8-naphthyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a key intermediate, tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate. We will present a detailed assignment of its NMR spectra, compare it with structurally related analogs to highlight key differences, and provide a robust experimental protocol for data acquisition.

The Importance of Precise NMR Assignment

In the synthesis of complex molecules, intermediates like this compound serve as critical building blocks. Its purity and structural integrity, confirmed by NMR, directly impact the success of subsequent synthetic steps and the biological activity of the final compound. The tert-butoxycarbonyl (Boc) protecting group, for instance, influences the electronic environment of the entire molecule, and its characteristic NMR signals are a key indicator of a successful protection step.

¹H and ¹³C NMR Spectral Assignment

The complete assignment of the proton and carbon NMR spectra of this compound is crucial for its unequivocal identification. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration¹³C Chemical Shift (δ, ppm)
23.75t6.42H45.9
31.90m-2H22.4
42.69t6.42H26.6
57.38d7.31H137.4
66.60d7.31H115.9
7----154.0
8a----116.3
1' (Boc C=O)----151.8
2' (Boc C(CH₃)₃)----80.5
3' (Boc C(CH₃)₃)1.49s-9H28.4

Data extracted and interpreted from supporting information of a related synthesis.[2]

Comparative Spectroscopic Analysis

To better understand the spectroscopic features of our target molecule, a comparison with a structurally similar compound, the fully aromatic 1,8-naphthyridine, is illustrative.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of this compound and 1,8-Naphthyridine

PositionThis compound (CDCl₃)1,8-Naphthyridine (Solvent not specified)Key Differences and Rationale
245.9~153The upfield shift of C2 in the dihydro derivative is due to its sp³ hybridization (aliphatic) compared to the sp² hybridization (aromatic) in 1,8-naphthyridine.
322.4~122Similar to C2, the aliphatic nature of C3 in the dihydro compound results in a significant upfield shift.
426.6~137The C4 in the dihydro structure is also an sp³ carbon, hence its upfield shift.
5137.4~122The chemical shift of C5 is in the aromatic region for both, but the electronic environment is altered by the adjacent saturated ring in the dihydro derivative.
6115.9~137The electron-donating effect of the nitrogen at position 1 in the dihydro structure influences the shielding of adjacent carbons.
7154.0~153The chemical shifts of C7 are comparable, as this carbon is part of the aromatic pyridine ring in both molecules.
8a116.3~149The fusion of the saturated ring significantly shields the bridgehead carbon C8a in the dihydro compound.

Reference data for 1,8-Naphthyridine is generalized from typical values for aromatic systems.

This comparison clearly demonstrates how the reduction of one of the pyridine rings to a dihydropyridine ring dramatically alters the electronic landscape of the molecule, which is directly reflected in the observed NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium lock signal of the solvent.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Apply a baseline correction to the entire spectral window.

  • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

  • Assign each peak in both the ¹H and ¹³C spectra to the corresponding atom in the molecule.

Visualizing the Molecular Structure and Workflow

To further clarify the structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune shim Shim Magnet tune->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C Spectrum shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference integrate Integrate & Analyze reference->integrate Final Assignment Final Assignment integrate->Final Assignment

Caption: Workflow for NMR data acquisition and processing.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR assignment for this compound. By presenting detailed spectral data, a comparative analysis with a related aromatic analog, and a robust experimental protocol, we aim to equip researchers with the necessary information for confident structural verification and quality control in their synthetic endeavors. The provided visualizations further aid in understanding the molecular structure and the experimental workflow.

References

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.
  • Beilstein Journals. (Year not specified). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.

Sources

Unraveling the Fragmentation Roadmap: A Comparative Mass Spectrometry Guide to tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparative analysis of the gas-phase fragmentation of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate , a heterocyclic scaffold of interest in pharmaceutical research.

This technical guide moves beyond a simple recitation of data to provide a comparative framework, contrasting the fragmentation behavior of the N-Boc protected title compound with its foundational core, the 1,2,3,4-tetrahydro-1,8-naphthyridine. By understanding how the ubiquitous tert-butoxycarbonyl (Boc) protecting group directs fragmentation, researchers can more confidently interpret mass spectra of related compounds and anticipate the behavior of new derivatives.

The Decisive Influence of the N-Boc Group on Fragmentation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile cleavage under acidic conditions.[1] In the context of mass spectrometry, particularly under electron ionization (EI), the Boc group imparts a highly predictable and dominant influence on the fragmentation pathways of the parent molecule.

A Tale of Two Molecules: Fragmentation of the Unprotected Core vs. the N-Boc Derivative

To fully appreciate the directing effect of the N-Boc group, we will first consider the theoretical fragmentation of the unprotected 1,2,3,4-tetrahydro-1,8-naphthyridine core and then compare it to its N-Boc protected counterpart.

1. The Unprotected Core: 1,2,3,4-tetrahydro-1,8-naphthyridine

Upon ionization, the molecular ion ([M]+•) would be formed. The primary fragmentation pathways for such a structure would likely involve:

  • Alpha-Cleavage: This is a characteristic fragmentation of amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] For the tetrahydro-1,8-naphthyridine core, this could lead to the loss of a hydrogen radical to form a stable, resonance-delocalized iminium ion.

  • Ring Fission: The bicyclic ring system could undergo cleavage, leading to the formation of various acyclic fragment ions.

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated ring system could potentially undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule like ethene.

2. The N-Boc Protected Compound: this compound

The introduction of the N-Boc group dramatically alters the fragmentation landscape. The fragmentation is now primarily dictated by the lability of the Boc group itself. The major fragmentation pathways are initiated by cleavages within the tert-butoxycarbonyl moiety, often leading to a less prominent or even absent molecular ion peak.

The key fragmentation pathways for this compound are:

  • Loss of Isobutylene (C4H8): A major fragmentation pathway involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to the formation of a carbamic acid intermediate which can then readily decarboxylate.

  • Formation of the tert-Butyl Cation (C4H9+): Cleavage of the C-O bond of the Boc group results in the formation of the highly stable tert-butyl cation at m/z 57. This is often the base peak in the spectrum.

  • Loss of the Boc Group (C5H9O2): The entire Boc group can be lost as a radical (101 Da), leaving behind the protonated tetrahydro-1,8-naphthyridine core.

  • Sequential Loss of CO2: Following the initial loss of isobutylene, the resulting intermediate can lose carbon dioxide (44 Da).

These competing and sequential fragmentation pathways provide a rich tapestry of information for structural confirmation.

Proposed Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the primary proposed fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [M]+• tert-Butyl 3,4-dihydro-1,8- naphthyridine-1(2H)-carboxylate m/z 234 F1 [M - C4H8]+• m/z 178 M->F1 - C4H8 (56 Da) F2 [C4H9]+ m/z 57 (tert-Butyl cation) M->F2 F4 [M - C5H9O2]+ m/z 133 M->F4 - •C5H9O2 (101 Da) F3 [M - C4H8 - CO2]+• m/z 134 F1->F3 - CO2 (44 Da)

Caption: Proposed EI fragmentation pathway.

Comparative Data Summary

The following table summarizes the key predicted fragments for both the unprotected core and the N-Boc protected compound, highlighting the diagnostic ions introduced by the Boc group.

m/zProposed Structure/FragmentUnprotected CoreN-Boc Protected
234[M]+• N/A
178[M - C4H8]+•N/A
134[M - C4H8 - CO2]+•N/A
133[M - C5H9O2]+N/A
57[C4H9]+N/A✓ (Often Base Peak)
134[M]+• N/A
133[M - H]+N/A
105[M - C2H5]+ (from ring cleavage)N/A

Experimental Protocol: Acquiring a Mass Spectrum

This section provides a general workflow for acquiring an electron ionization mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.

  • GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Injection: Inject 1 µL of the prepared sample solution.

  • Ionization Energy: 70 eV (standard for EI).

  • Mass Range: Scan from m/z 40 to 300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the molecular ion peak, if present.

  • Identify the base peak and other significant fragment ions.

  • Correlate the observed fragments with the proposed fragmentation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve 1 mg in 1 mL Methanol/Acetonitrile Dilute Dilute to 10-50 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Detect Mass Analysis (m/z 40-300) Ionize->Detect Identify Identify Molecular and Fragment Ions Detect->Identify Correlate Correlate with Proposed Fragmentation Pathways Identify->Correlate

Caption: General experimental workflow.

Conclusion

The mass spectrometric fragmentation of this compound is predominantly governed by the presence of the N-Boc protecting group. The characteristic losses of isobutylene and the formation of the tert-butyl cation at m/z 57 serve as diagnostic markers for this structural motif. In contrast, the unprotected 1,2,3,4-tetrahydro-1,8-naphthyridine core is expected to exhibit fragmentation patterns typical of cyclic amines, including alpha-cleavage and ring fission. This comparative guide provides a foundational understanding for researchers to interpret the mass spectra of N-Boc protected heterocyclic compounds and to leverage this knowledge in the structural elucidation of new chemical entities.

References

  • PubChem. 1,8-Naphthyridine. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]

  • NIST. Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1,8-Naphthyridines: From Classic Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and materials science, owing to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The development of efficient and versatile synthetic routes to this core is a continuous pursuit for researchers in organic and medicinal chemistry. This guide provides a comprehensive, data-driven comparison of the most prominent synthetic strategies for obtaining 1,8-naphthyridines, from classical condensation reactions to modern catalytic and environmentally benign approaches.

The Friedländer Annulation: A Cornerstone in 1,8-Naphthyridine Synthesis

The Friedländer synthesis is a classical and highly versatile condensation reaction that has been extensively employed for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester, under acidic or basic catalysis.[1] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are typically used as the starting material.[1]

Reaction Mechanism

The general mechanism of the base-catalyzed Friedländer synthesis for 1,8-naphthyridines proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,8-naphthyridine ring system.[1]

Friedlander_Mechanism 2-aminonicotinaldehyde 2-aminonicotinaldehyde Aldol_adduct Aldol adduct 2-aminonicotinaldehyde->Aldol_adduct Enolate Active_methylene_compound Active methylene compound Enolate Enolate Active_methylene_compound->Enolate Base Cyclized_intermediate Cyclized intermediate Aldol_adduct->Cyclized_intermediate Intramolecular cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized_intermediate->1,8-Naphthyridine -H2O

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Evolution of the Friedländer Synthesis: Towards Greener Approaches

While the classical Friedländer reaction is robust, it often requires harsh reaction conditions, organic solvents, and sometimes expensive metal catalysts, which can be environmentally detrimental.[4][5] Recent advancements have focused on developing more sustainable and eco-friendly protocols.

Aqueous Friedländer Synthesis: A significant green improvement involves performing the reaction in water.[6] The use of water as a solvent is advantageous from a green chemistry perspective.[5] Researchers have successfully synthesized 1,8-naphthyridines in water using inexpensive and biocompatible catalysts like choline hydroxide (ChOH), a metal-free and water-soluble ionic liquid.[4][5] This approach offers mild reaction conditions and excellent yields.[5]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and easier workup.[7][8] The application of microwave assistance to the Friedländer synthesis of 1,8-naphthyridines has been reported to be a convenient, simple, and high-yielding method.[8] Solvent-free conditions under microwave irradiation, catalyzed by reagents like DABCO, further enhance the green credentials of this method.[8]

Solvent-Free Grinding Conditions: Another environmentally benign approach involves performing the reaction under solvent-free grinding conditions at room temperature.[9] This method, often catalyzed by reusable catalysts like CeCl₃·7H₂O, is operationally simple, provides high yields, and avoids the use of hazardous acids or bases.[9]

Comparative Performance of Friedländer Synthesis Methods
MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
ClassicalBase/AcidOrganic SolventReflux6-12 hModerate to Good[1]
AqueousCholine hydroxide (1 mol%)Water506 h99[5]
Microwave-Assisted (Solvent-Free)DABCONoneMWFew minutes74-86[8]
Grinding (Solvent-Free)CeCl₃·7H₂ONoneRoom TempFew minutesHigh[9]
Ionic Liquid-Catalyzed[Bmmim][Im]None5024 hExcellent[10]
Experimental Protocol: Aqueous Friedländer Synthesis of 2-Methyl-1,8-naphthyridine[5]
  • A mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) is stirred in H₂O (1 mL).

  • Choline hydroxide (3 μL, 1 mol%) is added to the reaction mixture.

  • The mixture is stirred under a nitrogen atmosphere at 50 °C for 6 hours.

  • After completion of the reaction (monitored by TLC), the catalyst is separated.

  • The desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream solid (71 mg, 99% yield).

Other Classical Synthetic Routes

While the Friedländer synthesis is the most common, other classical reactions have also been employed or adapted for the synthesis of 1,8-naphthyridines and related heterocycles.[10][11]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to form a quinoline.[12][13] While primarily used for quinolines, its principles can be adapted for naphthyridine synthesis by using an appropriate aminopyridine as the starting material. The reaction typically proceeds by forming an enamine intermediate, which then undergoes cyclization under acidic conditions.[13]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[14][15] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, followed by thermal cyclization.[16] This methodology has been successfully extended to the synthesis of 4-hydroxy-1,5-naphthyridines and can be a viable route for substituted 1,8-naphthyridines.[17] Microwave heating has been shown to significantly improve yields and shorten reaction times for the Gould-Jacobs reaction.[16]

Modern Synthetic Approaches

In addition to the refinement of classical methods, novel synthetic strategies have been developed for the construction of the 1,8-naphthyridine core, often offering improved efficiency, selectivity, and substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[18] These reactions have been utilized for the synthesis of substituted 1,7- and 1,8-naphthyridines.[18][19] For instance, palladium complexes containing 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and used as catalysts in Suzuki-Miyaura and Kumada-Corriu coupling reactions.[19][20] This approach allows for the introduction of a wide range of substituents onto the naphthyridine scaffold.

Palladium_Catalysis_Workflow Start Start: Functionalized 1,8-Naphthyridine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Kumada) Start->Coupling Product Substituted 1,8-Naphthyridine Coupling->Product Reactant Coupling Partner (e.g., Boronic acid, Grignard reagent) Reactant->Coupling

Caption: General workflow for palladium-catalyzed synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient.[21] One-pot, three-component condensation reactions have been developed for the synthesis of 1,8-naphthyridine derivatives under mild, room temperature conditions.[21] These reactions often utilize a Lewis acid catalyst and offer advantages such as simple procedures, good to high yields, and easy workup.[21]

Conclusion and Future Outlook

The synthesis of 1,8-naphthyridines has evolved significantly from traditional, often harsh, methods to more sophisticated and environmentally conscious strategies. The Friedländer annulation remains a cornerstone, with modern variations such as aqueous synthesis, microwave assistance, and solvent-free conditions offering substantial improvements in terms of efficiency and sustainability. For the synthesis of highly functionalized and diverse libraries of 1,8-naphthyridines, modern palladium-catalyzed cross-coupling reactions and multicomponent reactions provide powerful and versatile tools.

The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials and equipment. Future research in this area will likely continue to focus on the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of heterocyclic compounds, driven by their ever-expanding applications in medicine and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Publications. Retrieved from [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Publications.
  • A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry (RSC Publishing).
  • Rajkumar, R., Saravanamani, K., & Rajendran, S. P. (n.d.). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[1][22]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences. Retrieved from

  • Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • Kulkarni, M. R., & Gaikwad, N. D. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
  • BenchChem. (n.d.). Green Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: Application Notes and Protocols.
  • BenchChem. (n.d.). Head-to-head comparison of different synthetic routes to 1,8-naphthyridin-2(1H)-ones.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega.
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (n.d.). ResearchGate.
  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). PMC - NIH.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • Chang, Y.-H., et al. (2010). Palladium( ii ) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions (RSC Publishing).
  • Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. (2011). PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Gould-Jacobs Reaction. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Combes Quinoline Synthesis. (n.d.).
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).

Sources

biological activity of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate vs analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1,8-Naphthyridine Derivatives: A Comparative Analysis

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine moiety is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often referred to as a "privileged structure".[1][2] This designation arises from its ability to serve as a versatile core for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] While compounds like tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate often serve as crucial synthetic intermediates,[5] the derivatization of the core naphthyridine structure has yielded compounds with potent biological effects, most notably in the realm of oncology.[6][7]

This guide provides a comparative analysis of the biological activity of various 1,8-naphthyridine analogues, with a primary focus on their anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their potency, examine the mechanistic pathways they influence, and provide a detailed, field-proven protocol for assessing their cytotoxic activity.

Comparative Analysis of Anticancer Activity

The anticancer effect of 1,8-naphthyridine derivatives is a well-documented area of research. These compounds exert their activity through multiple mechanisms, including the inhibition of crucial enzymes like topoisomerase II, disruption of microtubule dynamics, and modulation of protein kinases, which collectively lead to cell cycle arrest and apoptosis (programmed cell death).[1][6]

A number of studies have synthesized and evaluated series of 1,8-naphthyridine analogues, revealing that substitutions at various positions on the bicyclic core can dramatically influence their cytotoxic potency. For instance, modifications at the C2, C3, and C7 positions have been shown to be particularly critical for enhancing anticancer activity.[6][8]

Quantitative Comparison of Representative Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several representative 1,8-naphthyridine analogues against various human cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
Compound 16 C7-methyl, C2-naphthylHL-60 (Leukemia)0.1[6][7]
HeLa (Cervical)0.7[6][7]
PC-3 (Prostate)5.1[6][7]
Compound 47 C3-carboxamide, Halogen substitutedMIAPaCa (Pancreatic)0.41[8][9]
K-562 (Leukemia)0.77[8][9]
Compound 29 C3-heteroarylPA-1 (Ovarian)0.41[8][9]
SW620 (Colon)1.4[8][9]
Compound 12 C3-carboxamideHBL-100 (Breast)1.37[10]

This table is a synthesis of data presented in the cited literature and is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The data from numerous studies reveal clear SAR trends for the 1,8-naphthyridine scaffold. Understanding these relationships is crucial for the rational design of more potent and selective anticancer agents.[2][6]

  • Substitution at C2: The introduction of bulky aromatic or heteroaromatic rings, such as a naphthyl group, at the C2 position has been shown to be highly favorable for cytotoxic activity.[6][7] This is likely due to enhanced π-π stacking interactions with biological targets like DNA or enzyme active sites.

  • Substitution at C3: Modification of the C3 position, often with various carboxamide derivatives, is a common strategy to improve potency.[8][10] Halogen substitutions on these appended groups can further increase activity.[8][9]

  • Substitution at C7: Small alkyl groups, particularly a methyl group, at the C7 position often lead to a significant increase in potency compared to unsubstituted analogues.[6]

  • The N1 and C4 Positions: The C4-carbonyl and N1-NH groups on the naphthyridine ring are often critical for activity, likely acting as key hydrogen bond donors and acceptors for target binding.[6][7]

The following diagram illustrates the key structural features of the 1,8-naphthyridine core and their influence on anticancer activity.

MTT_Assay_Workflow start Start: 96-well plate seed 1. Seed Cancer Cells (5-10k cells/well) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Compound Dilutions (Test analogues, controls) incubate1->treat incubate2 4. Incubate 48-72h (Allow drug action) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Remove Medium, Add DMSO (Dissolve formazan) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Values read->analyze end End: Cytotoxicity Data analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology. Structure-activity relationship studies have clearly demonstrated that strategic modifications to the core structure, especially at the C2, C3, and C7 positions, can yield analogues with low micromolar and even nanomolar potency against a range of cancer cell lines. [6][9]The mechanisms of action, often involving inhibition of fundamental cellular processes like DNA replication and cell division, underscore their therapeutic potential. [1] Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring novel substitutions and hybrid molecules incorporating the 1,8-naphthyridine core could lead to the discovery of next-generation anticancer drugs with enhanced selectivity and reduced potential for drug resistance.

References

  • A Technical Guide to the Anticancer Properties of Substituted 1,8-Naphthyridin-2(1H)-ones. Benchchem.
  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]

  • The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Deriv
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Korean Journal of Physiology & Pharmacology, 17(6), 517-23. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(23), 7357-66. [Link]

  • tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. [Link]

  • The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). Molecules, 27(21), 7486. [Link]

  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. (2018). Molecules, 23(6), 1377. [Link]

  • Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (2016). PLoS One, 11(3), e0150823. [Link]

  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. Semantic Scholar. [Link]

  • Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. (2005). Il Farmaco, 60(11-12), 958-65. [Link]

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2019). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control of 1,8-Naphthyridine Compounds: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities.[1][2] The meticulous quality control of these compounds is paramount to ensure their safety, efficacy, and consistency in research and pharmaceutical development. This guide provides an in-depth, comparative analysis of the principal analytical methods for the quality control of 1,8-naphthyridine derivatives, offering field-proven insights and detailed experimental protocols.

The Critical Role of Analytical Methods in Quality Control

The journey of a 1,8-naphthyridine compound from synthesis to potential clinical application is underpinned by rigorous analytical scrutiny. Quality control (QC) is not merely a final check but an integral part of the entire development process. It ensures the identity, purity, and strength of the active pharmaceutical ingredient (API) and its formulated products. The choice of analytical methodology is dictated by the specific quality attribute being assessed, the physicochemical properties of the 1,8-naphthyridine derivative, and the regulatory landscape. This guide will navigate the intricacies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a suite of Spectroscopic techniques, providing a holistic view of their application in the quality control of this important class of compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay Determination

HPLC stands as the most widely used analytical technique for the quality control of 1,8-naphthyridine compounds due to its versatility, high resolution, and sensitivity.[3] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which is a common characteristic of many complex 1,8-naphthyridine derivatives.[4][5]

Principle of Separation

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. The choice of stationary and mobile phases is critical and is tailored to the polarity of the 1,8-naphthyridine analyte.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for 1,8-naphthyridine analysis. It employs a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More hydrophobic 1,8-naphthyridine derivatives interact more strongly with the stationary phase and thus have longer retention times.

  • Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane and ethanol). NP-HPLC is useful for separating isomers and highly polar 1,8-naphthyridine compounds.

  • Chiral HPLC: For 1,8-naphthyridine derivatives that exist as enantiomers, chiral HPLC is essential to separate and quantify each enantiomer. This is achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other.

Performance and Validation Parameters

A validated HPLC method provides confidence in the reliability of the analytical data. Key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines include:[6]

ParameterTypical Performance for 1,8-Naphthyridine AnalysisCausality and Field Insights
Linearity (r²) > 0.999A high correlation coefficient ensures that the detector response is directly proportional to the analyte concentration over a defined range, which is fundamental for accurate quantification.
Accuracy (% Recovery) 98-102%Accuracy demonstrates the closeness of the measured value to the true value. For 1,8-naphthyridines, this is often assessed by spiking a placebo with a known amount of the analyte.
Precision (% RSD) < 2%Precision, expressed as the relative standard deviation (RSD), reflects the closeness of repeated measurements. Low RSD values indicate a reproducible method, crucial for consistent batch release testing.
Limit of Detection (LOD) Analyte and detector dependent (typically in the ng/mL range)LOD is the lowest concentration of the analyte that can be reliably detected. For impurity profiling of 1,8-naphthyridines, a low LOD is critical.
Limit of Quantification (LOQ) Analyte and detector dependent (typically in the ng/mL range)LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. This is a key parameter for the determination of impurities and degradation products.
Experimental Protocol: RP-HPLC for Purity Assessment

This protocol provides a general framework for the purity analysis of a substituted 1,8-naphthyridine derivative.

Objective: To determine the purity of a synthesized 1,8-naphthyridine compound and identify any related impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the 1,8-naphthyridine derivative in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
  • Gradient: 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm (or the λmax of the specific 1,8-naphthyridine).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
  • Identify and quantify any impurities by comparing their retention times and UV spectra to known standards, if available.

Gas Chromatography (GC): A Niche Application for Volatile Derivatives and Impurities

Gas Chromatography is a powerful separation technique for volatile and thermally stable compounds.[7][8] For many 1,8-naphthyridine derivatives, which are often polar and have high molecular weights, direct analysis by GC can be challenging.[3] However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be an invaluable tool for the analysis of volatile impurities, residual solvents, or after appropriate derivatization.[9]

Principle of Separation

In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas and stationary phases, which is primarily governed by their boiling points and polarity.

The Role of Derivatization

To enhance the volatility and thermal stability of polar 1,8-naphthyridine compounds, a derivatization step is often necessary before GC analysis. This involves chemically modifying the molecule to introduce less polar and more volatile functional groups. Common derivatization techniques include silylation or acylation. The choice of derivatizing agent depends on the functional groups present on the 1,8-naphthyridine scaffold.

Performance and Application

While specific quantitative data for GC analysis of 1,8-naphthyridines is less common in the literature compared to HPLC, a validated GC-MS method can offer excellent sensitivity and selectivity for targeted applications.[10][11]

ApplicationKey Considerations for 1,8-Naphthyridine Analysis
Residual Solvent Analysis GC with a Flame Ionization Detector (FID) is the standard method for detecting and quantifying residual solvents from the synthesis process.
Volatile Impurity Profiling GC-MS is highly effective for identifying and quantifying volatile impurities that may not be readily detectable by HPLC.
Analysis of Volatile Derivatives For specific 1,8-naphthyridine structures that are inherently volatile or can be easily derivatized, GC can provide rapid and efficient analysis.
Experimental Protocol: GC-MS for Impurity Profiling (Hypothetical)

This protocol outlines a general approach for developing a GC-MS method for the analysis of potential volatile impurities in a 1,8-naphthyridine sample.

Objective: To identify and quantify volatile organic impurities in a 1,8-naphthyridine drug substance.

1. Sample Preparation:

  • Dissolve a known amount of the 1,8-naphthyridine sample in a suitable high-purity solvent (e.g., dichloromethane or methanol) to a concentration of 10-20 mg/mL.
  • If derivatization is required, add the appropriate derivatizing agent and react under optimized conditions (e.g., heating).

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (a common, relatively nonpolar column).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280 °C.
  • Oven Temperature Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 300 °C (hold for 5 min).
  • MS Transfer Line Temperature: 290 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify peaks corresponding to potential impurities by searching their mass spectra against a spectral library (e.g., NIST).
  • Quantify identified impurities using an internal or external standard method.

Spectroscopic Methods: Unveiling the Molecular Identity and Purity

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1,8-naphthyridine compounds.[1] They provide orthogonal information to chromatographic methods and are crucial for confirming the identity of the main component and any isolated impurities.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, robust, and readily available technique for the quantitative analysis of 1,8-naphthyridine compounds that contain a chromophore.

  • Principle: It measures the absorption of ultraviolet and visible light by the analyte. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure, and the absorbance is proportional to the concentration according to the Beer-Lambert law.

  • Application in QC:

    • Assay: Quantification of the 1,8-naphthyridine in a sample by measuring its absorbance at a specific wavelength.

    • Content Uniformity: Assessing the consistency of the active ingredient in a formulated product.

    • Dissolution Testing: Monitoring the release of the drug from a solid dosage form over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including 1,8-naphthyridine derivatives.

  • Principle: It exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure, connectivity, and stereochemistry.

  • Application in QC:

    • Identity Confirmation: Unambiguous confirmation of the chemical structure of the 1,8-naphthyridine compound.

    • Structural Elucidation of Impurities: Determining the structure of unknown impurities isolated by preparative HPLC or other techniques.

    • Quantitative NMR (qNMR): A highly accurate method for determining the purity of a reference standard or the concentration of an active ingredient without the need for a specific reference standard of the same compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.

  • Principle: The sample is ionized, and the resulting ions are separated based on their m/z and detected. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

  • Application in QC:

    • Molecular Weight Confirmation: Verifying the molecular weight of the synthesized 1,8-naphthyridine.

    • Impurity Identification: When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for identifying and characterizing impurities.[12]

    • Trace Analysis: Detecting and quantifying impurities at very low levels.

Experimental Protocols

Objective: To determine the concentration of a 1,8-naphthyridine solution.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the 1,8-naphthyridine reference standard of known purity in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 15, 20 µg/mL).

2. Sample Preparation:

  • Prepare a solution of the 1,8-naphthyridine sample in the same solvent to an expected concentration that falls within the calibration range.

3. Measurement:

  • Determine the λmax of the 1,8-naphthyridine by scanning a solution of intermediate concentration across the UV-Vis spectrum (typically 200-400 nm).
  • Measure the absorbance of the standard and sample solutions at the determined λmax.

4. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
  • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

Objective: To confirm the chemical structure of a synthesized 1,8-naphthyridine.

1. Sample Preparation:

  • Dissolve 5-10 mg of the 1,8-naphthyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is not being performed.

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Additional experiments like COSY, HSQC, and HMBC can be performed to aid in structural assignment.

3. Data Analysis:

  • Process the spectra (Fourier transform, phasing, and baseline correction).
  • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the proposed structure.
  • Analyze the coupling patterns and integrations in the ¹H NMR spectrum to confirm the connectivity and relative number of protons.

Comparative Summary and Workflow Visualization

The selection of an appropriate analytical method depends on the specific quality control objective. The following table provides a comparative overview of the discussed techniques.

Analytical TechniquePrimary Application in 1,8-Naphthyridine QCAdvantagesLimitations
HPLC (UV detection) Purity assessment, assay, content uniformity, impurity quantificationHigh resolution, versatility, well-established, suitable for non-volatile compoundsRequires reference standards for quantification, may not be suitable for all impurities
GC (FID/MS detection) Residual solvent analysis, volatile impurity profilingHigh sensitivity for volatile compounds, rapid analysis timesNot suitable for non-volatile or thermally labile compounds without derivatization
UV-Vis Spectroscopy Assay, content uniformity, dissolution testingSimple, rapid, cost-effective, robustLimited selectivity, requires a chromophore, not suitable for complex mixtures
NMR Spectroscopy Structural elucidation, identity confirmation, purity of reference standardsProvides detailed structural information, absolute quantification (qNMR)Lower sensitivity than MS, requires higher sample concentration, expensive instrumentation
Mass Spectrometry Molecular weight confirmation, impurity identification, trace analysisHigh sensitivity and selectivity, provides structural informationCan be complex to operate, may require hyphenation with a separation technique
Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the comprehensive quality control of a newly synthesized 1,8-naphthyridine compound.

Caption: A comprehensive quality control workflow for 1,8-naphthyridine compounds.

Conclusion and Future Perspectives

The quality control of 1,8-naphthyridine compounds relies on a multi-faceted analytical approach. HPLC remains the cornerstone for purity and assay determination due to its versatility and robustness. Spectroscopic methods, particularly NMR and MS, are indispensable for unequivocal structural confirmation and impurity identification. While GC has a more specialized role, it is crucial for ensuring the absence of volatile impurities and residual solvents.

As the complexity of 1,8-naphthyridine-based drug candidates continues to grow, so too will the demands on analytical methodologies. The future of quality control in this area will likely see a greater emphasis on hyphenated techniques, such as LC-MS-NMR, for rapid and comprehensive characterization. Furthermore, the development of validated, stability-indicating methods that can separate and quantify all potential degradation products will be critical for ensuring the long-term stability and safety of these promising therapeutic agents.

References

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Veeprho. (2020, October 22). Difference between HPLC and GC Technique. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. (2021, September 15). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • Cambridge Open Engage. (2024, June 25). Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. [Link]

  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

Sources

A Comparative Guide to the Characterization of Substituted 3,4-Dihydro-1,8-Naphthyridine-1(2H)-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the characterization data for a series of substituted 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylates, offering insights into the influence of various substituents on their spectroscopic properties. Furthermore, we present a comparative analysis with the analogous quinoline-carboxylate scaffold to highlight key differences and aid in scaffold selection for drug design.

The 1,8-Naphthyridine Core: A Scaffold of Versatility

The 1,8-naphthyridine nucleus, a fusion of two pyridine rings, has garnered immense interest from researchers due to its versatile biological activities.[4] Modifications at various positions of the naphthyridine ring have led to the development of compounds with a range of therapeutic potentials. The introduction of a carboxylate group at the 1-position of the dihydronaphthyridine ring system, in particular, offers a handle for further functionalization and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of Substituted 3,4-Dihydro-1,8-Naphthyridine-1(2H)-carboxylates: A General Workflow

The synthesis of the title compounds typically involves a multi-step sequence, starting from readily available precursors. A representative synthetic workflow is outlined below. The causality behind the experimental choices lies in achieving a controlled and efficient synthesis, allowing for the introduction of diverse substituents.

Synthesis_Workflow A Substituted 2-Aminopyridine B Michael Addition with α,β-unsaturated ester A->B Step 1 C Cyclization B->C Step 2 E Substituted 3,4-Dihydro-1,8- naphthyridin-2(1H)-one C->E D N-Boc Protection F Reduction of Lactam E->F Step 3 G Substituted 1,2,3,4-Tetrahydro- 1,8-naphthyridine F->G H Carboxylate Formation G->H Step 4 I Final Product: Substituted 3,4-Dihydro-1,8- naphthyridine-1(2H)-carboxylate H->I

Caption: General synthetic workflow for substituted 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylates.

This workflow provides a modular approach, where the initial choice of substituted 2-aminopyridine and the α,β-unsaturated ester allows for the introduction of diversity at various positions of the naphthyridine core.

Experimental Protocol: Synthesis of tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

This protocol provides a self-validating system for the synthesis of a representative compound, tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.

Step 1 & 2: Synthesis of 7-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

  • To a solution of 2-amino-4-chloropyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate α,β-unsaturated ester (e.g., ethyl acrylate).

  • The reaction mixture is heated under reflux for several hours to facilitate the Michael addition followed by intramolecular cyclization.

  • Upon cooling, the product precipitates and can be collected by filtration, washed with a cold solvent, and dried.

Step 3: Reduction of the Lactam

  • The 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is suspended in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • A reducing agent, such as lithium aluminum hydride (LiAlH4), is added portion-wise at a reduced temperature (e.g., 0 °C).

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to yield 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Step 4: Boc Protection and Carboxylate Formation

  • The crude 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is dissolved in a suitable solvent (e.g., dichloromethane).

  • Triethylamine and di-tert-butyl dicarbonate (Boc)2O are added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the final product, tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.[5][6]

Comparative Characterization Data

The following tables summarize the key characterization data for a series of substituted tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylates. The data illustrates the influence of substituents on the spectroscopic properties.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds show characteristic signals for the protons of the dihydronaphthyridine core and the tert-butyl carboxylate group. The chemical shifts of the aromatic protons are particularly sensitive to the nature and position of the substituents.

Substituent (R)H-5 (δ, ppm)H-6 (δ, ppm)H-2 (t, J≈6 Hz, 2H, δ, ppm)H-3 (m, 2H, δ, ppm)H-4 (t, J≈6 Hz, 2H, δ, ppm)-C(CH₃)₃ (s, 9H, δ, ppm)
H ~7.8-8.0 (d)~7.0-7.2 (dd)~3.8-4.0~1.9-2.1~2.7-2.9~1.5
7-Cl [6]8.01 (d)7.05 (d)3.851.952.751.52
7-OCH₃ ~7.4-7.6 (d)~6.5-6.7 (d)~3.8-4.0~1.9-2.1~2.7-2.9~1.5
7-NH₂ [7]~7.2-7.4 (d)~6.3-6.5 (d)~3.7-3.9~1.8-2.0~2.6-2.8~1.5
5-NO₂ [8][9]-~7.2-7.4 (d)~3.9-4.1~2.0-2.2~2.8-3.0~1.5

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The data for H, 7-OCH₃, 7-NH₂, and 5-NO₂ are predicted based on known substituent effects and available literature for similar structures.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

Substituent (R)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8a (δ, ppm)C-4a (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)-C(CH₃)₃ (δ, ppm)-C(O)O- (δ, ppm)
H ~145-147~120-122~150-152~155-157~118-120~42-44~22-24~26-28~28.5~154-156
7-Cl [6]~146-148~122-124~148-150~156-158~119-121~42.5~22.8~27.128.4~155
7-OCH₃ ~140-142~105-107~160-162~157-159~119-121~42-44~22-24~26-28~28.5~154-156
7-NH₂ [7]~138-140~108-110~155-157~156-158~119-121~42-44~22-24~26-28~28.5~154-156
5-NO₂ [8][9]~150-152~118-120~152-154~154-156~117-119~43-45~21-23~25-27~28.5~154-156

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The data for H, 7-OCH₃, 7-NH₂, and 5-NO₂ are predicted based on known substituent effects and available literature for similar structures.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak ([M]⁺ or [M+H]⁺) is typically observed, confirming the molecular formula.

Substituent (R)Molecular FormulaMolecular WeightKey Fragmentation Ions (m/z)
H C₁₃H₁₈N₂O₂234.29[M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group)
7-Cl [5][6]C₁₃H₁₇ClN₂O₂268.74[M]⁺, [M-56]⁺, [M-100]⁺, characteristic isotope pattern for Cl
7-OCH₃ C₁₄H₂₀N₂O₃264.32[M]⁺, [M-56]⁺, [M-100]⁺, [M-15]⁺ (loss of CH₃)
7-NH₂ [7]C₁₃H₁₉N₃O₂249.31[M]⁺, [M-56]⁺, [M-100]⁺
5-NO₂ [8][9]C₁₃H₁₇N₃O₄279.29[M]⁺, [M-56]⁺, [M-100]⁺, [M-46]⁺ (loss of NO₂)

Note: The fragmentation patterns are predicted based on common fragmentation pathways for Boc-protected amines and substituted aromatic compounds.

Comparative Analysis: Dihydronaphthyridines vs. Quinolines

The quinoline scaffold is another prominent nitrogen-containing heterocycle with a broad range of biological activities.[10][11] A comparison with substituted quinoline-carboxylates can provide valuable insights for scaffold hopping and lead optimization in drug discovery.

FeatureSubstituted 3,4-Dihydro-1,8-Naphthyridine-1(2H)-carboxylatesSubstituted Quinoline-carboxylates[12][13]
Core Structure Fused pyridinopyridine ring systemFused benzene and pyridine ring system
¹H NMR (Aromatic) Typically two or three distinct aromatic protons.Typically four or five distinct aromatic protons.
¹³C NMR (Aromatic) Chemical shifts influenced by two nitrogen atoms.Chemical shifts influenced by one nitrogen atom.
Biological Activity Broad spectrum including anticancer, anti-inflammatory, antimicrobial.[1][2][3]Broad spectrum including anticancer, antimalarial, anti-inflammatory.[10][11][13]
Synthesis Often involves multi-step sequences from aminopyridines.Several established methods like Doebner-von Miller, Combes, and Friedländer synthesis.

The presence of the second nitrogen atom in the 1,8-naphthyridine core significantly influences its electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape compared to the quinoline scaffold. These differences can translate into distinct pharmacological profiles and target interactions.

Biological Significance and Structure-Activity Relationships

Substituted 1,8-naphthyridine derivatives have shown promising anticancer activity.[1][2][3] For instance, certain 1,8-naphthyridine-3-carboxamide derivatives have exhibited potent cytotoxicity against various cancer cell lines.[2] While specific data for the carboxylate series is emerging, preliminary studies suggest that the nature and position of the substituent on the naphthyridine ring play a crucial role in determining the biological activity. Electron-withdrawing groups, such as halogens, have been shown to enhance anticancer activity in some cases.[14] The anti-inflammatory activity of these compounds is also an area of active investigation.[1][4]

Conclusion

This guide provides a comparative overview of the characterization data for substituted 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylates. The presented spectroscopic data, along with the comparative analysis with the quinoline scaffold, offers a valuable resource for researchers in the field of medicinal chemistry. The modular synthesis and the diverse biological potential of this scaffold make it an attractive starting point for the design and development of novel therapeutic agents. Further systematic studies on a broader range of substituents are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds.

References

[1] Chavarria, M., et al. (2021). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

[10] Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

[4] Kumar, A., et al. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. [Link]

[2] Kumar, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ScienceDirect. [Link]

[8] Reddy, T. R., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

[14] Kumar, A., et al. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

[3] Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. [Link]

[13] Tsolaki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

[15] U.S. Government Publishing Office. EPA/NIH Mass Spectral Data Base. [Link]

[9] Kumar, A., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

Sources

A Comparative Guide to N-Protecting Groups for 1,8-Naphthyridines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of the 1,8-naphthyridine scaffold is of paramount importance. This privileged heterocyclic motif is a cornerstone in a multitude of biologically active compounds.[1] However, the inherent reactivity of the ring nitrogen atoms often necessitates the use of protecting groups to achieve desired chemical transformations selectively. The choice of the appropriate N-protecting group is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic campaign.

This guide provides an in-depth comparative analysis of three commonly employed N-protecting groups for 1,8-naphthyridines: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and p-Toluenesulfonyl (Tosyl). Drawing upon established experimental data and field-proven insights, we will explore the nuances of their application, stability, and cleavage, empowering you to make informed decisions in your synthetic endeavors.

The Imperative of N-Protection in 1,8-Naphthyridine Chemistry

The nitrogen atoms in the 1,8-naphthyridine ring system are nucleophilic and can participate in various reactions, including alkylation, acylation, and oxidation. The introduction of a protecting group serves to temporarily mask this reactivity, thereby directing subsequent chemical modifications to other positions on the heterocyclic core or on appended functional groups. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2] The principle of orthogonality, the selective removal of one protecting group in the presence of others, is a key consideration in multi-step syntheses.[3][4]

Comparative Analysis of Boc, Cbz, and Tosyl Protecting Groups

The selection of a suitable N-protecting group is contingent upon the specific synthetic route and the chemical environment of the 1,8-naphthyridine derivative. Below is a comparative overview of the key characteristics of the Boc, Cbz, and Tosyl groups.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)p-Toluenesulfonyl (Tosyl)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-p-CH₃C₆H₄-SO₂-
Lability Acid-LabileHydrogenolysisReductive/Strongly Acidic
Typical Introduction Reagents Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)p-Toluenesulfonyl chloride (Ts-Cl)
Typical Deprotection Conditions Trifluoroacetic acid (TFA); HCl in Dioxane[5]H₂, Pd/C; Transfer Hydrogenation[5]Mg/MeOH; HBr/AcOH; Na/anthracene[6][7]
Stability Stable to base and hydrogenolysis[5]Stable to mild acid and base[5]Stable to a wide range of conditions
Key Advantages Orthogonal to Cbz and Fmoc; widely used in solid-phase synthesis.[5]Robust; orthogonal to Boc and Fmoc.[5][8]Highly stable; can activate adjacent positions.
Potential Limitations Harsh acidic cleavage can affect sensitive substrates.[5]Incompatible with reducible functional groups.[5]Harsh deprotection conditions.[6]

In-Depth Discussion and Mechanistic Insights

The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse

The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and its convenient removal under acidic conditions.

Protection Mechanism: The protection of a nitrogen atom on the 1,8-naphthyridine ring with a Boc group is typically achieved by reacting the substrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The nucleophilic nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected 1,8-naphthyridine.

Deprotection Mechanism: The acid-catalyzed deprotection of a Boc-protected 1,8-naphthyridine proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine. The generation of the gaseous byproducts, isobutylene and carbon dioxide, drives the reaction to completion.

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Naph_NH 1,8-Naphthyridine-NH Boc2O Boc₂O, Base Naph_NH->Boc2O Nucleophilic Attack Naph_NBoc N-Boc-1,8-Naphthyridine Boc2O->Naph_NBoc Naph_NBoc_dep N-Boc-1,8-Naphthyridine TFA TFA or HCl Naph_NBoc_dep->TFA Acid Catalysis Naph_NH_dep 1,8-Naphthyridine-NH TFA->Naph_NH_dep

Caption: General workflow for the protection and deprotection of 1,8-naphthyridines using the Boc group.

The Carboxybenzyl (Cbz) Group: A Classic and Robust Choice

The Cbz group is another cornerstone of amine protection, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.

Protection Mechanism: The Cbz group is typically introduced by treating the 1,8-naphthyridine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[8] The reaction proceeds through nucleophilic attack of the nitrogen atom on the carbonyl carbon of Cbz-Cl.

Deprotection Mechanism: The key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis.[9] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or transfer hydrogenation reagents), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to furnish the free amine. This mild deprotection condition is a significant advantage when dealing with acid- or base-sensitive substrates.

Diagram: Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Naph_NH 1,8-Naphthyridine-NH CbzCl Cbz-Cl, Base Naph_NH->CbzCl Nucleophilic Acyl Substitution Naph_NCbz N-Cbz-1,8-Naphthyridine CbzCl->Naph_NCbz Naph_NCbz_dep N-Cbz-1,8-Naphthyridine H2_PdC H₂, Pd/C Naph_NCbz_dep->H2_PdC Hydrogenolysis Naph_NH_dep 1,8-Naphthyridine-NH H2_PdC->Naph_NH_dep

Caption: General workflow for the protection and deprotection of 1,8-naphthyridines using the Cbz group.

The p-Toluenesulfonyl (Tosyl) Group: For Enhanced Stability

The tosyl group is a robust protecting group known for its high stability to a wide range of reaction conditions, including strongly acidic and basic media.

Protection Mechanism: The tosyl group is introduced by reacting the 1,8-naphthyridine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine. The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

Deprotection Mechanism: The stability of the tosyl group necessitates more forcing conditions for its removal. Common methods include reductive cleavage using dissolving metals (e.g., sodium in liquid ammonia) or other reducing agents like sodium anthracenide.[7] Cleavage can also be achieved under strongly acidic conditions, such as with HBr in acetic acid.[6] The choice of deprotection method must be carefully considered to avoid undesired side reactions on the 1,8-naphthyridine core.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of an amino-substituted 1,8-naphthyridine.

Protocol 1: Boc Protection of 2-Amino-1,8-naphthyridine
  • Dissolution: Dissolve 2-amino-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the N-Boc-protected 2-amino-1,8-naphthyridine.

Protocol 2: TFA-Mediated Deprotection of N-Boc-2-amino-1,8-naphthyridine
  • Dissolution: Dissolve the N-Boc-protected 2-amino-1,8-naphthyridine (1.0 eq) in DCM.

  • Addition of TFA: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC. A reported yield for a similar deprotection on a 1,8-naphthyridine derivative is 82%.[10]

  • Work-up: Concentrate the reaction mixture in vacuo. Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2-amino-1,8-naphthyridine.

Protocol 3: Cbz Protection of 2-Amino-1,8-naphthyridine
  • Dissolution: Suspend 2-amino-1,8-naphthyridine (1.0 eq) in a mixture of THF and water.

  • Addition of Base and Reagent: Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. A similar procedure for a different amine reports a 90% yield.[8]

Protocol 4: Hydrogenolysis of N-Cbz-2-amino-1,8-naphthyridine
  • Setup: In a flask, dissolve the N-Cbz-protected 2-amino-1,8-naphthyridine (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected 2-amino-1,8-naphthyridine.

Conclusion and Future Outlook

The choice between Boc, Cbz, and Tosyl for the N-protection of 1,8-naphthyridines is a strategic decision that hinges on the specific requirements of the synthetic route. The Boc group offers versatility and is particularly well-suited for strategies requiring acid-labile deprotection. The Cbz group provides robust protection with the advantage of mild, neutral deprotection conditions, ideal for sensitive substrates. The Tosyl group, while requiring more forcing conditions for removal, offers exceptional stability.

As the field of medicinal chemistry continues to explore the vast chemical space of 1,8-naphthyridine derivatives, the development of novel and more orthogonal protecting group strategies will be crucial. Future research may focus on photolabile or enzyme-cleavable protecting groups to further enhance the synthetic toolbox for this important class of heterocyclic compounds.

References

  • New Journal of Chemistry, 2023 , 47(8), 3985-3995. N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. [Link]

  • Rajadurai, M., & Reddy, E. R. (2021). Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. RSC Advances, 11(25), 15337-15344. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(26), 5036-5038.
  • ResearchGate. (n.d.). Tosyl group cleavage with sodium anthracenide. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 2020 , 16, 134-141. [Link]

  • ResearchGate. (2025). Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]

  • ProQuest. (2021).
  • Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 63(18), 6295-6300.
  • Rice, S. (2018). Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery. University of Leeds.
  • UC Berkeley. (2025). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands.
  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wiley-VCH. (2002). 1 Protection Reactions.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • BMC Chemistry, 2023 , 17(1), 1-14.[5][11]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. [Link]

  • Archiv der Pharmazie, 2023 , 356(7), e2300035. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. [Link]

  • RSC Advances, 2024 , 14(25), 17896-17911. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. [Link]

  • MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

Sources

Safety Operating Guide

Proper Disposal of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The following procedures are synthesized from best practices and regulatory frameworks, emphasizing the rationale behind each step to empower researchers with the knowledge to handle chemical waste responsibly.

Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the waste stream is paramount. For tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, consider the following:

  • Physical State: This compound is typically a solid at room temperature.

  • Chemical Class: It is a non-halogenated, nitrogen-containing heterocyclic organic compound.

  • Associated Hazards: Based on similar chemical structures, it should be handled with care. Assume it may cause skin and eye irritation.[1] Avoid inhalation of dust or vapors.[1][2]

  • Waste Stream Composition: Identify any solvents, reagents, or contaminants mixed with the primary compound. This is critical for proper waste segregation.

Table 1: Key Properties and Considerations

PropertyInformationRationale for Disposal Protocol
Physical State SolidDictates the type of waste container (e.g., wide-mouth solid waste container) and handling procedures to minimize dust generation.
Chemical Family Non-halogenated heterocyclic organic compound.Determines the appropriate waste stream. Halogenated and non-halogenated organic wastes must be segregated to facilitate different treatment and disposal methods.
Known/Potential Hazards Potential for skin/eye irritation and respiratory tract irritation.[1][2]Mandates the use of appropriate Personal Protective Equipment (PPE) and handling within a ventilated area (e.g., fume hood).
Solubility Likely soluble in organic solvents.Informs the choice of solvent for decontaminating glassware and the subsequent disposal of the resulting rinseate as organic solvent waste.
Reactivity Incompatible with strong oxidizing agents and strong acids.Crucial for waste segregation to prevent dangerous chemical reactions within the waste container.[3]
Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound and its associated waste.

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect against splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.

  • Laboratory Coat: To protect skin and clothing.

All handling of the solid compound and preparation of the waste container should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[4]

  • Solid Waste:

    • Pure this compound.

    • Contaminated materials such as weighing paper, gloves, and disposable labware.

  • Liquid Waste (Non-halogenated):

    • Solutions containing the compound dissolved in non-halogenated organic solvents (e.g., acetone, ethanol, ethyl acetate).

    • Rinseate from cleaning contaminated glassware with a non-halogenated solvent.

  • Aqueous Waste:

    • Aqueous solutions containing the compound. Note that drain disposal is generally not permissible for this type of organic compound.[5][6]

The choice of container is vital to prevent leaks and reactions.[7][8]

  • For Solid Waste: Use a clearly labeled, wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • For Liquid Waste: Use a sealable, chemical-resistant container (e.g., a glass or HDPE bottle) with a screw-top cap.[3] Ensure the container is compatible with the solvents used.

Labeling is a non-negotiable safety and regulatory requirement. [8] The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".

  • The names of all other components in the container (e.g., solvents).

  • The approximate percentage of each component.

  • The date the waste was first added to the container (accumulation start date).

  • The responsible researcher's name and contact information.

  • Solid Waste: Carefully place the solid compound and contaminated disposables into the designated solid waste container. Avoid generating dust.

  • Liquid Waste: Pour liquid waste into the appropriate liquid waste container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[3]

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA).[3] This area must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from ignition sources and incompatible chemicals.

    • In secondary containment (e.g., a spill tray) to contain any potential leaks.[4][7]

An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone) that can dissolve the compound.[6]

  • Collect Rinseate: The rinseate from each rinse must be collected and disposed of as hazardous liquid waste.[6]

  • Deface Label: Completely remove or deface the original chemical label on the container.[6]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can be disposed of in the regular laboratory glass or plastic recycling, or trash, as appropriate.

Do not dispose of this chemical down the drain or in the regular trash.[5][6] Follow your institution's procedures for having the collected hazardous waste picked up by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_containment Containment cluster_accumulation Accumulation & Storage cluster_final Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste Stream (Solid, Liquid, Aqueous) ppe->characterize solid_waste Solid Waste (Pure compound, contaminated items) characterize->solid_waste Is it solid? liquid_waste Liquid Waste (Organic solutions) characterize->liquid_waste Is it a solution? solid_container Select & Label Wide-Mouth Solid Waste Container solid_waste->solid_container liquid_container Select & Label Liquid Waste Container liquid_waste->liquid_container accumulate_solid Place Waste in Container solid_container->accumulate_solid accumulate_liquid Pour Waste into Container (<90% Full) liquid_container->accumulate_liquid store Store Sealed Container in Secondary Containment in Satellite Accumulation Area accumulate_solid->store accumulate_liquid->store ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured and well-documented disposal plan, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and contribute to the protection of our environment.

References

  • Vertex AI Search. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved January 21, 2026.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved January 21, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 21, 2026, from [Link]

  • ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Retrieved January 21, 2026, from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight. Retrieved January 21, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 21, 2026, from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved January 21, 2026, from [Link]

  • Environmental Health & Safety (EHS), The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved January 21, 2026, from [Link]

  • Hazardous Waste Experts. (n.d.). The 4 Types of Hazardous Waste. Retrieved January 21, 2026, from [Link]

  • Chem Survival. (2022, October 17). Chemical Waste Identification Classification and Proper Disposal [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • JHECHEM CO LTD. (n.d.). tert-butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate. Retrieved January 21, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate, 97%. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to Handling tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Among these, tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, a heterocyclic amine derivative, presents a unique set of handling requirements. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a laboratory setting, ensuring the integrity of your research and the safety of your team.

Hazard Assessment: Understanding the Risk Profile

Anticipated Hazards:

  • Skin Irritation: Similar compounds are classified as causing skin irritation.[2] Direct contact may lead to redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation, potentially leading to discomfort and damage if not promptly addressed.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed or Inhaled: While not definitively established for this specific compound, it is prudent to assume potential toxicity upon ingestion or inhalation based on the general reactivity of similar chemical classes.[3][4]

The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is sensitive to acid.[5][6][7] This reactivity profile is crucial when considering decontamination and disposal procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations.

Protection Level Task Required PPE Rationale
Standard Laboratory Practice (Level D) General handling of small quantities (<1g) in a well-ventilated area.Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, long pants, and closed-toe shoes.Provides a baseline of protection against incidental splashes and contact.[8][9]
Heightened Precaution (Level C) Weighing, transferring, or performing reactions with larger quantities (>1g) or when generating dust/aerosols.Chemical splash goggles, face shield, flame-resistant lab coat, double-gloving (nitrile), chemical-resistant apron, and respiratory protection (N95 or higher).Offers enhanced protection for the face, eyes, and respiratory system from splashes, dust, and aerosols.[8][10]
Glove Selection and Technique:

For handling this compound, nitrile gloves are the recommended primary barrier. When working with larger quantities or for extended periods, double-gloving provides an additional layer of safety. Always inspect gloves for any signs of degradation or perforation before and during use.

Procedural Guidance: Safe Handling Workflow

Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. The following diagram and step-by-step protocols outline the essential procedures for safely handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe 1. Area Ready weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 2. Protected transfer Transfer to Reaction Vessel weigh->transfer 3. Quantified reaction Perform Reaction in Fume Hood transfer->reaction 4. Contained decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 5. Reaction Complete doff_ppe Doff PPE decontaminate->doff_ppe 6. Clean dispose Dispose of Waste doff_ppe->dispose 7. Decontaminated

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocols:

A. Donning Personal Protective Equipment:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check on your N95 respirator or higher.

  • Eye and Face Protection: Wear chemical splash goggles. If significant splash risk exists, add a face shield.[9]

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

B. Doffing Personal Protective Equipment:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands.

  • Lab Coat and Apron: Unbutton and remove the lab coat, turning it inside out as you remove it.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash and dry hands thoroughly one last time.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][11]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely advance your research with this compound.

References

  • Benchchem. An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.
  • PubChem. tert-butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate.
  • Benchchem. Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group.
  • ChemicalBook. tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • US EPA. Personal Protective Equipment.
  • Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group.
  • ACS Material. PPE and Safety for Chemical Handling.
  • CHEMM. Personal Protective Equipment (PPE).
  • BLD Pharmatech. Safety Data Sheet for tert-Butyl 7-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate.
  • ITW Reagents. Safety data sheet.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Biosynth. tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate.
  • BLD Pharmatech. Safety Data Sheet for tert-Butyl aziridine-1-carboxylate.
  • Cole-Parmer. Material Safety Data Sheet for tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.